Indolelactic acid-d5
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C11H11NO3 |
|---|---|
Poids moléculaire |
210.24 g/mol |
Nom IUPAC |
2-hydroxy-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/i1D,2D,3D,4D,6D |
Clé InChI |
XGILAAMKEQUXLS-SNOLXCFTSA-N |
SMILES isomérique |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(C(=O)O)O)[2H])[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Indolelactic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust method for the synthesis of Indolelactic Acid-d5 (ILA-d5), a deuterated isotopologue of the tryptophan metabolite, Indolelactic Acid. The incorporation of deuterium (B1214612) atoms at specific positions on the indole (B1671886) ring (positions 2, 4, 5, 6, and 7) makes ILA-d5 an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification.
This document outlines a detailed experimental protocol adapted from established methods for the deuteration of indole derivatives.[1][2][3] It also includes a summary of the key chemical properties of the target compound and a visual representation of the synthetic pathway.
Chemical Properties and Data
A summary of the essential chemical data for DL-Indole-3-lactic Acid-d5 is presented in the table below for easy reference.
| Property | Value |
| Compound Name | DL-Indole-3-lactic Acid-d5 |
| Synonyms | Indole-3-lactic Acid-d5, 2-Hydroxy-3-(1H-indol-3-yl-2,4,5,6,7-d5)propanoic acid |
| CAS Number | 2470130-19-7[4] |
| Molecular Formula | C₁₁H₆D₅NO₃[4] |
| Molecular Weight | 210.24 g/mol [4] |
| Deuterated Positions | 2, 4, 5, 6, 7 |
| Storage Temperature | -20°C[4] |
Synthetic Pathway
The synthesis of this compound can be achieved through a direct acid-catalyzed hydrogen-deuterium (H-D) exchange reaction on the indole ring of unlabeled Indolelactic Acid. This method is efficient for introducing deuterium atoms at the C2, C4, C5, C6, and C7 positions.
Caption: Synthetic scheme for the deuteration of Indolelactic Acid.
Experimental Protocol
The following protocol is adapted from a general and practical method for the deuteration of 3-substituted indoles via acid-catalyzed H-D exchange.[1][2][3]
Materials and Reagents:
-
DL-Indole-3-lactic acid
-
Deuterium sulfate (B86663) (D₂SO₄, 99.5 atom % D)
-
Methanol-d4 (CD₃OD, 99.8 atom % D)
-
Deuterium oxide (D₂O, 99.9 atom % D)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
Preparation of Deuterated Acidic Solution: In a clean, dry flask, prepare a 20 wt % solution of D₂SO₄ in a 7:3 (v/v) mixture of CD₃OD and D₂O.
-
Reaction Setup: To a solution of DL-Indole-3-lactic acid (1.0 eq) in the prepared 20 wt % D₂SO₄ in CD₃OD/D₂O (0.2 M), add a magnetic stir bar.
-
Deuteration Reaction: Heat the reaction mixture at 90-95 °C under an inert atmosphere (Argon or Nitrogen) for 12-16 hours. Monitor the reaction progress by LC-MS or ¹H NMR to confirm the disappearance of the signals corresponding to the indole ring protons.
-
Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.
Characterization:
The final product should be characterized by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and deuterium incorporation, and by ¹H and ¹³C NMR spectroscopy to confirm the structure and the positions of deuteration.
Logical Workflow for Synthesis and Analysis
The overall process from starting material to the final, characterized product follows a logical sequence of steps.
Caption: Workflow for the synthesis and analysis of this compound.
This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are advised to adapt and optimize the reaction conditions as necessary based on their specific laboratory settings and available instrumentation. Standard laboratory safety precautions should be followed throughout the experimental procedure.
References
- 1. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DL-Indole-3-lactic Acid-d5 | LGC Standards [lgcstandards.com]
A Technical Guide to Indolelactic Acid-d5: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties of Indolelactic Acid-d5, a deuterated analog of the tryptophan metabolite, Indolelactic Acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.
Core Chemical Properties
This compound is a stable isotope-labeled form of Indolelactic Acid, where five hydrogen atoms on the indole (B1671886) ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis in various analytical techniques.
| Property | Value | Source |
| Chemical Formula | C₁₁H₆D₅NO₃ | [1][2] |
| Molecular Weight | 210.24 g/mol | [1][2] |
| CAS Number | 2470130-19-7 | [1][2] |
| Appearance | White to off-white or light brown to brown solid | [2][3][4] |
| Purity | >95% to 96.88% (HPLC) | [1][3] |
| Isotopic Purity | >95% (>97% in some batches) | [4] |
| Melting Point | Not Determined for deuterated form. (Non-deuterated: 145-146 °C) |
Physicochemical Characteristics
The physicochemical properties of this compound are crucial for its application in experimental settings.
| Property | Details | Source |
| Solubility | Slightly soluble in Chloroform and Methanol (B129727). Soluble in DMSO (100 mg/mL with ultrasonic and warming). | [2][3] |
| Storage and Stability | Long-term storage is recommended at -20°C for up to 6 months. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. | [2][3] |
Analytical Characterization
Applications in Research
This compound serves as a valuable tool in analytical and biomedical research, primarily as an internal standard.
Use as an Internal Standard
Deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization efficiency.[6] This allows for accurate correction of analyte loss during sample preparation and variations in instrument response.[6][7]
The general workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis is depicted below.
Experimental workflow for using a deuterated internal standard.
Biological Context of Non-Deuterated Indolelactic Acid
Indolelactic acid is a metabolite of the essential amino acid tryptophan, primarily produced by the gut microbiota.[8][9] It has garnered significant interest for its biological activities, particularly its anti-inflammatory properties.[10]
Role in Signaling Pathways
Research has shown that indolelactic acid can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[11] Activation of the AhR signaling pathway is one of the mechanisms by which indolelactic acid exerts its beneficial effects.
Simplified diagram of Indolelactic Acid's role in AhR signaling.
Experimental Protocols
While specific, detailed experimental protocols for the use of this compound are proprietary to the research entities using them, a general protocol for its use as an internal standard in metabolomics studies can be outlined.
Protocol: Quantification of Indolelactic Acid in Biological Samples using this compound as an Internal Standard
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.
-
Prepare a series of standard solutions of non-deuterated Indolelactic Acid of known concentrations.
-
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, urine) on ice.
-
To a defined volume of the sample, add a precise amount of the this compound stock solution to achieve a final concentration within the linear range of the assay.
-
Perform protein precipitation by adding a solvent such as methanol or acetonitrile.
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Separate the analytes using a suitable C18 column with a gradient elution.
-
Detect the parent and daughter ions for both Indolelactic Acid and this compound using multiple reaction monitoring (MRM) in negative ion mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of Indolelactic Acid to this compound.
-
Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.
-
Determine the concentration of Indolelactic Acid in the biological samples by interpolating their peak area ratios from the calibration curve.
-
References
- 1. DL-Indole-3-lactic Acid-d5 | LGC Standards [lgcstandards.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lgcstandards.com [lgcstandards.com]
- 5. DL-INDOLE-3-LACTIC ACID(832-97-3) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 8. hmdb.ca [hmdb.ca]
- 9. Indolic Structure Metabolites as Potential Biomarkers of Non-infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
The Biological Role of Deuterated Indolelactic Acid: A Technical Guide for Drug Development
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indole-3-lactic acid (ILA), a tryptophan metabolite derived from the gut microbiome, is an emerging molecule of interest with significant therapeutic potential, primarily due to its anti-inflammatory, neuro-supportive, and antimicrobial properties. Its mechanism of action is largely mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune and inflammatory signaling pathways. The strategic incorporation of deuterium (B1214612) into the ILA structure—creating deuterated indolelactic acid—is a pharmaceutical approach anticipated to enhance its metabolic stability and pharmacokinetic profile. This modification, leveraging the kinetic isotope effect, is expected to prolong the molecule's half-life, thereby enhancing its therapeutic efficacy and potentially reducing dosing frequency. This technical guide provides an in-depth overview of the known biological roles of indolelactic acid, the anticipated benefits of its deuteration, and detailed experimental protocols for its evaluation.
The Principle of Deuteration in Drug Development
Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[1] The key difference between deuterium and hydrogen is the presence of a neutron in the deuterium nucleus, which makes it approximately twice as heavy.[2] This mass difference results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.
The primary advantage of this substitution lies in the kinetic isotope effect .[3] Metabolic enzymes, particularly cytochrome P450 enzymes in the liver, often break down drugs by cleaving C-H bonds. Due to the higher bond energy, the cleavage of a C-D bond occurs at a significantly slower rate.[4] This can lead to several therapeutic advantages:
-
Improved Metabolic Stability: A slower rate of metabolism results in a longer drug half-life.[5][6]
-
Enhanced Drug Exposure: Slower clearance increases the total systemic exposure (Area Under the Curve, AUC) of the drug.
-
Reduced Toxic Metabolites: Deuteration can decrease the formation of potentially harmful or toxic metabolites.[5]
-
Potential for Lower Dosing: A longer duration of action may allow for lower or less frequent dosing, improving patient compliance.[1]
Deutetrabenazine, approved by the FDA for treating chorea associated with Huntington's disease, serves as a prime example of a successful deuterated drug with an improved pharmacokinetic profile over its hydrogenated counterpart.[6]
Biological Role of Indolelactic Acid (ILA)
ILA is a metabolite produced by the bacterial fermentation of tryptophan in the gut, with species like Bifidobacterium and Lactiplantibacillus being notable producers.[7][8] Its biological effects are primarily mediated through the Aryl Hydrocarbon Receptor (AhR).
Anti-Inflammatory and Immunomodulatory Effects
ILA demonstrates significant anti-inflammatory properties, particularly in the context of intestinal inflammation. It has been shown to ameliorate dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in animal models.[7] The core mechanism involves the activation of AhR in intestinal epithelial cells. This activation triggers a signaling cascade that leads to the inhibition of pro-inflammatory pathways, including NF-κB and HIF signaling.[9] This, in turn, reduces the production of inflammatory chemokines such as CCL2 and CCL7, decreasing the recruitment of inflammatory macrophages to the site of inflammation.[9] Furthermore, AhR activation by ILA can stimulate the Nrf2 signaling pathway, which is crucial for cellular antioxidant responses.[7][8]
Neurotrophic and Neuroprotective Potential
ILA has been identified as a modulator of neuronal development. Studies have shown that ILA can potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.[10] This effect is also mediated by AhR and involves the downstream activation of the Ras/ERK signaling pathway, leading to increased expression of TrkA, ERK1/2, and CREB.[10] These findings suggest a role for gut microbiota-derived ILA in gut-brain axis communication and neuronal health.
Antimicrobial Activity
ILA exhibits direct antibacterial activity against a range of pathogenic bacteria. This contributes to its role in maintaining a healthy gut microbial balance.
Quantitative Data on Indolelactic Acid Activity
The following tables summarize the available quantitative data regarding the biological activity of non-deuterated indolelactic acid.
Table 1: Effective Concentrations of ILA in In Vitro Models
| Biological Effect | Cell Line / Model | Effective Concentration Range | Reference(s) |
| Inhibition of IL-1β-induced IL-8 Secretion | H4, NEC-IEC | 1 µM - 20 µM | [11] |
| Inhibition of LPS/TNF-α-induced Inflammation | RAW Macrophages, Caco-2, HT-29 | 0.1 mM - 10 mM | [12] |
| Activation of AhR and Nrf2 Pathways | Caco-2 Cells | 10 mM | [12] |
| Enhancement of IFIT2 and RSAD2 mRNA Expression | H4 Cells | 5 µM | [12] |
| Potentiation of NGF-induced Neurite Outgrowth | PC12 Cells | 100 nM (most prominent) | [10] |
Table 2: Minimum Inhibitory Concentrations (MIC) of ILA against Pathogenic Bacteria
| Bacterial Strain | MIC (mg/mL) | Reference(s) |
| Staphylococcus warneri | 0.40 | [13] |
| Staphylococcus simulans | 0.40 | [13] |
| Salmonella paratyphi-A | 0.80 | [13] |
| Escherichia coli | 1.6 | [13] |
| Pseudomonas aeruginosa | 3.2 | [13] |
| Listeria monocytogenes | 3.2 | [13] |
Signaling Pathways and Visualizations
The biological effects of ILA are governed by intricate signaling pathways. The diagrams below, generated using DOT language, illustrate these key mechanisms.
ILA-Mediated Anti-Inflammatory Signaling
ILA acts as a ligand for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the ILA-AhR complex translocates to the nucleus, where it dimerizes with ARNT. This complex then binds to Xenobiotic Response Elements (XREs) on the DNA, influencing gene transcription. A key outcome is the inhibition of the pro-inflammatory NF-κB and HIF signaling pathways, leading to reduced expression of inflammatory cytokines and chemokines.
Caption: ILA-mediated activation of the AhR pathway inhibits NF-κB and HIF signaling.
ILA's Role in Neurite Outgrowth
In neuronal cells, ILA-mediated AhR activation enhances NGF signaling. This potentiation occurs through the Ras/ERK pathway, leading to the phosphorylation and activation of transcription factors like CREB, which promote the expression of genes involved in neuronal differentiation and neurite extension.
Caption: ILA potentiates NGF-induced neurite outgrowth via the AhR and Ras/ERK pathways.
Anticipated Role of Deuterated Indolelactic Acid
While direct comparative studies are not yet available, the biological role of deuterated ILA can be predicted based on the established principles of the kinetic isotope effect.
-
Enhanced Pharmacokinetics: The primary C-H bonds susceptible to metabolic oxidation in ILA would be replaced with stronger C-D bonds. This would slow down its degradation by hepatic enzymes, leading to a longer plasma half-life and increased total drug exposure (AUC) compared to its non-deuterated counterpart.
-
Prolonged Pharmacodynamics: A longer half-life would result in more sustained concentrations of the active molecule in the body. This would lead to prolonged engagement and activation of the Aryl Hydrocarbon Receptor . The downstream effects, such as the suppression of NF-κB and the promotion of neurotrophic factors, would be more durable.
-
Improved Therapeutic Efficacy: In chronic conditions like inflammatory bowel disease, sustained anti-inflammatory pressure is crucial. The prolonged action of deuterated ILA could lead to superior efficacy in reducing inflammation and promoting tissue repair compared to an equivalent dose of standard ILA. Similarly, for neurodegenerative applications, sustained stimulation of neurotrophic pathways could be more beneficial.
-
Modified Dosing Regimen: The enhanced pharmacokinetic profile could allow for reduced dosing frequency , potentially moving from a multiple-daily dose to a once-daily regimen, which would significantly improve patient adherence and quality of life.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activity of deuterated indolelactic acid, based on established protocols for its non-deuterated form.
In Vivo Model: DSS-Induced Colitis in Mice
This protocol is designed to evaluate the anti-inflammatory efficacy of deuterated ILA in a chemically-induced model of inflammatory bowel disease.
Caption: Experimental workflow for the DSS-induced colitis model in mice.
Methodology:
-
Animals: Use 8-10 week old C57BL/6 mice, housed under standard conditions.
-
Acclimatization: Allow mice to acclimatize for at least 7 days before the experiment begins.
-
Grouping: Divide mice into groups (n=8-10 per group):
-
Group 1: Healthy Control (no DSS, vehicle gavage)
-
Group 2: DSS Control (DSS + vehicle gavage)
-
Group 3: DSS + Indolelactic Acid (e.g., 20 mg/kg)
-
Group 4: DSS + Deuterated Indolelactic Acid (e.g., 20 mg/kg)
-
-
Treatment: Administer the respective compounds daily via oral gavage starting from Day 1 and continuing until Day 10.
-
Colitis Induction: From Day 3 to Day 10, replace regular drinking water with water containing 3% (w/v) Dextran Sulfate Sodium (DSS).
-
Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).
-
Termination and Sample Collection: On Day 11, euthanize the mice. Collect blood via cardiac puncture and harvest the entire colon.
-
Endpoint Analysis:
-
Macroscopic: Measure colon length and weight.
-
Histology: Fix a distal segment of the colon in 10% formalin for H&E staining and histological scoring of inflammation and tissue damage.
-
Biochemical: Homogenize a colon segment to measure Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
-
Molecular: Extract RNA from a colon segment to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (CCL2) via RT-qPCR.
-
In Vitro Model: Neurite Outgrowth Assay
This protocol assesses the neurotrophic potential of deuterated ILA using the PC12 cell line, which differentiates and extends neurites in response to Nerve Growth Factor (NGF).
Methodology:
-
Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.
-
Plating: Seed PC12 cells onto collagen-coated 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 1% horse serum) for 2-4 hours before treatment.
-
Treatment: Treat the cells with the following conditions:
-
Vehicle Control (low-serum medium)
-
NGF (e.g., 50 ng/mL)
-
ILA (100 nM) + NGF (50 ng/mL)
-
Deuterated ILA (100 nM) + NGF (50 ng/mL)
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.
-
Permeabilize with 0.1% Triton X-100 in PBS.
-
Stain for neuronal markers by incubating with a primary antibody against β-III tubulin, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify neurite outgrowth using automated image analysis software. Key parameters include:
-
Percentage of neurite-bearing cells.
-
Average neurite length per cell.
-
Number of neurite branches per cell.
-
-
Conclusion
Indolelactic acid is a promising, microbiota-derived signaling molecule with well-documented anti-inflammatory and neurotrophic activities mediated primarily through the Aryl Hydrocarbon Receptor. While its deuterated analogue has been used as an analytical standard, its therapeutic potential remains a compelling area for investigation. Based on the robust principles of the kinetic isotope effect, deuterated indolelactic acid is strongly anticipated to exhibit an improved pharmacokinetic profile, characterized by slower metabolism and a longer half-life. This would likely translate to prolonged target engagement and enhanced pharmacodynamic effects, offering a significant therapeutic advantage over its natural counterpart. The experimental frameworks provided herein offer a clear path for the preclinical validation of deuterated indolelactic acid as a next-generation therapeutic for inflammatory and neurological disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-omics analysis reveals Lactobacillus and Indolelactic acid involved in small intestinal adaptation of piglet with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lactiplantibacillus plantarum-Derived Indole-3-lactic Acid Ameliorates Intestinal Barrier Integrity through the AhR/Nrf2/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Assay for neurite outgrowth quantification. | Semantic Scholar [semanticscholar.org]
- 11. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of Indolelactic Acid and the Role of its Deuterated Analogue
Introduction: Indole-3-lactic acid (ILA) is a significant metabolite of the essential amino acid tryptophan, produced by a variety of microorganisms, particularly those residing in the gut microbiome, as well as in plants. It is recognized for its role in host-microbial interactions and its anti-inflammatory properties. The deuterated form, indolelactic acid-d5 (ILA-d5), is the stable isotope-labeled analogue of ILA. While the biosynthesis pathway describes the natural formation of ILA, ILA-d5 is primarily synthesized chemically for use as a high-precision internal standard in quantitative analytical methods like mass spectrometry, or as a tracer in metabolic studies. This guide provides a detailed overview of the core ILA biosynthesis pathway, quantitative data, relevant experimental protocols, and the synthesis and application of ILA-d5 for researchers, scientists, and drug development professionals.
Section 1: The Core Biosynthesis Pathway of Indolelactic Acid
The primary and most recognized pathway for the biosynthesis of indolelactic acid is a two-step, tryptophan-dependent process predominantly carried out by various bacterial species, including those from the genera Bifidobacterium, Lactobacillus, and Clostridium.[1][2][3] This pathway is analogous to the initial steps of indole-3-acetic acid (IAA) synthesis in many organisms.[4][5][6]
The pathway proceeds as follows:
-
Transamination of Tryptophan: The process begins with the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA). This reaction is catalyzed by an aromatic amino acid aminotransferase (ArAT).[1][7]
-
Reduction of Indole-3-Pyruvic Acid: Subsequently, indole-3-pyruvic acid is reduced to form indole-3-lactic acid. This step is mediated by an indolelactate dehydrogenase (ILDH) or a similar enzyme with dehydrogenase activity, such as phenyllactate dehydrogenase (fldH).[2][7][8]
Indole-3-pyruvic acid is a relatively unstable intermediate that can be spontaneously converted to indole-3-lactic acid, making ILA a reliable proxy for its presence.[4]
Section 2: Quantitative Data on Indolelactic Acid Production
The production of ILA varies significantly among different bacterial species and strains. Quantitative analysis is crucial for identifying high-producing strains for research or probiotic development.
Table 1: Production of Indolelactic Acid by Lactic Acid Bacteria (LAB) Strains
| Genus | Positive Strains / Total Strains | Concentration Range (ng/mL) | Reference |
|---|---|---|---|
| Lactiplantibacillus | 16 / 29 | 12.22 - 101.86 | [9] |
| Enterococcus | 2 / 29 | Not specified | [9] |
| Weissella | 1 / 17 | Not specified | [9] |
| Pediococcus | 2 / 13 | Not specified | [9] |
| Bifidobacterium | 51 / 51 (Tested Strains) | Not specified (qualitative) |[3] |
Table 2: Enzyme Kinetic Data for Tryptophan Aminotransferase (TAA1) in Arabidopsis thaliana Note: While this data is for a plant enzyme in the related auxin biosynthesis pathway, it provides context for the affinity of aminotransferases for tryptophan and its product, indole-3-pyruvic acid.
| Substrate | Km Value (µM) | Reference |
| L-Tryptophan | 43.6 | [10] |
| Indole-3-Pyruvic Acid (IPyA) | 0.7 | [10] |
Section 3: Synthesis and Application of this compound
Deuterated standards are essential for accurate quantification in mass spectrometry-based metabolomics. ILA-d5 serves as an ideal internal standard for ILA analysis because it has nearly identical chemical and physical properties to the endogenous analyte but is distinguishable by its higher mass.[11]
Chemical Synthesis: The synthesis of deuterated indoles like ILA-d5 is typically achieved through acid-catalyzed hydrogen-deuterium (H-D) exchange. A common method involves treating the parent compound (indolelactic acid) with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in a deuterated solvent like methanol-d4 (B120146) (CD₃OD) at elevated temperatures.[12][13] This process facilitates the exchange of hydrogen atoms on the indole (B1671886) ring with deuterium (B1214612) atoms from the solvent.
Application Workflow: ILA-d5 is added at a known concentration to a biological sample (e.g., plasma, cell culture supernatant) at the beginning of the sample preparation process. It co-purifies with the endogenous ILA and is analyzed simultaneously by LC-MS/MS. The ratio of the signal from the endogenous ILA to the signal from the ILA-d5 standard allows for precise quantification, correcting for any sample loss during extraction and for variations in instrument response.
Section 4: Experimental Protocols
Protocol 4.1: Quantification of Indolelactic Acid from Bacterial Culture
This protocol provides a general methodology for the extraction and analysis of ILA from a liquid culture of microorganisms, using ILA-d5 as an internal standard.
1. Sample Collection and Preparation:
-
Grow the bacterial strain of interest in a suitable broth medium supplemented with L-tryptophan.
-
Centrifuge the culture to pellet the cells. Collect the supernatant.
-
To 500 µL of supernatant, add a known concentration of this compound (e.g., 1 µM final concentration) to serve as the internal standard.[11]
2. Metabolite Extraction:
-
Perform a protein precipitation step by adding three volumes of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the supernatant containing the internal standard.
-
Vortex thoroughly and incubate at -20°C for at least 1 hour to maximize precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully transfer the resulting supernatant to a new tube and dry it completely using a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).
-
Chromatographic Separation:
- Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: Run a suitable gradient to separate the metabolites, for example, from 5% B to 95% B over 10 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
-
Mass Spectrometry Detection:
- Ionization Mode: Use electrospray ionization (ESI) in negative mode.[14]
- Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions:
-
ILA: Precursor ion (m/z) 204.07 -> Product ion (m/z) 158.05.[14]
-
ILA-d5: Precursor ion (m/z) 209.10 -> Product ion (m/z) 163.08 (predicted).
- Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.
4. Data Analysis:
-
Integrate the peak areas for both the endogenous ILA and the ILA-d5 internal standard.
-
Calculate the ratio of the ILA peak area to the ILA-d5 peak area.
-
Determine the concentration of ILA in the original sample by comparing this ratio to a standard curve prepared with known concentrations of ILA and a fixed concentration of ILA-d5.[14]
References
- 1. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tryptophan metabolism as a target in gut microbiota, ageing and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-3-lactic acid as a tryptophan metabolite produced by Bifidobacterium spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the NMR Spectrum Analysis of Indolelactic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Indolelactic acid-d5. Due to the current unavailability of experimental NMR data for this compound in publicly accessible databases, this document presents a comprehensive prediction of its ¹H and ¹³C NMR spectra. This analysis is based on a thorough review of the NMR data for the non-deuterated analogue, DL-Indole-3-lactic acid, and established principles of NMR spectroscopy concerning isotopic labeling.
Introduction
Indolelactic acid is a metabolite of tryptophan and is of significant interest in various biological studies. The deuterated isotopologue, this compound, serves as a valuable internal standard for quantitative analysis by mass spectrometry and NMR. Understanding its NMR spectrum is crucial for its application in metabolic research and drug development. The deuteration pattern for commercially available this compound is on the indole (B1671886) ring at positions 2, 4, 5, 6, and 7.
Predicted NMR Spectrum of this compound
The introduction of five deuterium (B1214612) atoms on the indole ring will significantly alter the ¹H and ¹³C NMR spectra compared to the non-deuterated compound.
Predicted ¹H NMR Spectrum
The most significant change in the ¹H NMR spectrum will be the disappearance of the signals corresponding to the protons on the indole ring. The protons at positions 2, 4, 5, 6, and 7 will be replaced by deuterium, which is NMR-inactive at proton frequencies. The remaining signals will be those of the lactic acid side chain and the N-H proton of the indole ring.
Predicted ¹³C NMR Spectrum
In the ¹³C NMR spectrum, the carbons directly attached to deuterium (C2, C4, C5, C6, and C7) will exhibit significantly reduced signal intensity due to the loss of the Nuclear Overhauser Effect (NOE) from the attached protons and the coupling to deuterium (a spin-1 nucleus), which will split these signals into multiplets. The chemical shifts of these carbons may also experience a slight upfield shift, known as an isotope shift. The signals for the other carbons in the molecule are expected to remain largely unchanged.
Data Presentation: A Comparative Analysis
To facilitate a clear understanding, the following tables summarize the experimental NMR data for the non-deuterated DL-Indole-3-lactic acid and the predicted data for this compound.
Table 1: ¹H NMR Data Comparison
| Assignment | DL-Indole-3-lactic Acid Chemical Shift (ppm) in DMSO-d6 [1] | Predicted this compound Chemical Shift (ppm) in DMSO-d6 | Predicted Multiplicity |
| H-1 (NH) | 10.8 | ~10.8 | br s |
| H-2 | 7.148 | Signal Absent | - |
| H-4 | 7.543 | Signal Absent | - |
| H-5 | 6.971 | Signal Absent | - |
| H-6 | 7.054 | Signal Absent | - |
| H-7 | 7.332 | Signal Absent | - |
| H-α | 4.231 | ~4.23 | dd |
| H-β | 3.097, 2.955 | ~3.10, ~2.96 | dd |
| OH (α) | ~5.0 (broad) | ~5.0 (broad) | br s |
| COOH | ~12.5 (broad) | ~12.5 (broad) | br s |
Table 2: ¹³C NMR Data Comparison
| Assignment | DL-Indole-3-lactic Acid Chemical Shift (ppm) in D2O [2] | Predicted this compound Chemical Shift (ppm) in D2O | Predicted Multiplicity |
| C-2 | 124.397 | ~124.4 | m (due to C-D coupling) |
| C-3 | 121.584 | ~121.6 | s |
| C-3a | 126.93 | ~126.9 | s |
| C-4 | 114.418 | ~114.4 | m (due to C-D coupling) |
| C-5 | 113.266 | ~113.3 | m (due to C-D coupling) |
| C-6 | 32.795 | ~32.8 | m (due to C-D coupling) |
| C-7 | 129.95 | ~130.0 | m (due to C-D coupling) |
| C-7a | 138.811 | ~138.8 | s |
| C-α | 74.401 | ~74.4 | s |
| C-β | 121.742 | ~121.7 | s |
| COOH | 183.847 | ~183.8 | s |
Experimental Protocols
The following is a standard protocol for acquiring NMR spectra of Indolelactic acid, which would be applicable for both the deuterated and non-deuterated forms.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).
-
Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.
-
¹H NMR Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-15 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024-4096
-
Relaxation delay: 2-5 seconds
-
Pulse width: 30-45°
-
Spectral width: 0-200 ppm
-
-
Reference: Tetramethylsilane (TMS) or the residual solvent peak.
-
Temperature: 298 K.[2]
Mandatory Visualization
The following diagrams illustrate the molecular structure and the logical workflow for the analysis.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Indolelactic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Indolelactic acid-d5, a deuterated standard crucial for the accurate quantification of its endogenous counterpart in complex biological matrices. Understanding the fragmentation pattern of this stable isotope-labeled internal standard is paramount for developing robust and reliable bioanalytical methods in drug development and metabolomics research.
Core Data Presentation: Predicted Fragmentation of this compound
The mass spectrometric fragmentation of this compound is predicted based on the well-established fragmentation pathways of related indole-containing molecules, such as indole-3-acetic acid. In positive electrospray ionization (ESI) mode, the molecule is expected to protonate at the nitrogen of the indole (B1671886) ring or the hydroxyl group of the lactic acid side chain. Subsequent collision-induced dissociation (CID) will primarily result in the fragmentation of the side chain. The five deuterium (B1214612) atoms on the indole ring increase the mass of the indole-containing fragments by 5 Da compared to the unlabeled compound.
| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted Product Ion (m/z) | Neutral Loss (Da) |
| 211.12 | [M+H]⁺ | Protonated this compound | - | - |
| 211.12 | Skatole-d5 cation | C₉H₃D₅N⁺ | 135.10 | C₂H₄O₃ (76.02) |
| 211.12 | Quinolinium-d5 ion | C₈HD₅N⁺ | 135.10 | CH₃CHO₂ (60.02) + H₂O (18.01) |
| 211.12 | Indole-d5 cation | C₈H₂D₅N⁺ | 122.09 | C₃H₅O₃ (89.04) |
Note: The predicted m/z values are based on monoisotopic masses.
Key Experimental Protocol: LC-MS/MS Analysis
This section outlines a typical experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of biological matrix (e.g., plasma, serum, tissue homogenate), add 300 µL of ice-cold methanol (B129727) containing the internal standard (this compound).
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Linear gradient from 5% to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
MRM Transitions:
-
This compound: 211.12 → 135.10 (Quantifier), 211.12 → 122.09 (Qualifier).
-
Indolelactic acid (unlabeled): 206.08 → 130.07 (Quantifier), 206.08 → 117.06 (Qualifier).
-
Visualization of Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of protonated this compound.
A Technical Guide to the Physical Characteristics of Indolelactic Acid-d5
Indolelactic acid-d5 is the deuterated form of indolelactic acid, a metabolite of the essential amino acid tryptophan.[1] It is commonly used as an internal standard in quantitative analyses, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, due to its isotopic labeling.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols for its characterization.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 2470130-19-7 | [2][3][4] |
| Molecular Formula | C₁₁H₆D₅NO₃ | [2][3] |
| Molecular Weight | 210.24 g/mol | [2][3][4] |
| Exact Mass | 210.105276943 Da | [4] |
| Appearance | White to off-white or beige solid/powder | [1][3] |
| Purity | ≥95% (typically determined by HPLC) | [2][3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
| Storage Temperature | Long-term storage at -20°C is recommended | [2][3] |
| IUPAC Name | 2-hydroxy-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | [4] |
| InChI | InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/i1D,2D,3D,4D,6D | [2][4] |
| SMILES | O=C(C(CC1=C([2H])NC2=C1C([2H])=C([2H])C([2H])=C2[2H])O)O | [1] |
Experimental Protocols
The characterization of this compound typically involves spectroscopic techniques to confirm its identity and purity.
Identity Confirmation by NMR and Mass Spectrometry
The primary methods for confirming the identity of this compound are Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).[3]
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as DMSO-d6.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: Analyze the resulting spectrum. The spectrum is expected to show characteristic peaks for the non-deuterated protons in the molecule. Comparison with the spectrum of the non-deuterated standard (indolelactic acid) will show the absence of signals from the deuterated positions.
Mass Spectrometry Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI).
-
Mass Analysis: Analyze the mass-to-charge ratio of the resulting ions. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (approximately 210.24).
Visualizing Experimental Workflows and Metabolic Pathways
The following diagrams illustrate a typical experimental workflow for the characterization of this compound and its metabolic origin.
Caption: Experimental workflow for this compound.
Caption: Simplified metabolic pathway to indolelactic acid.
References
A Technical Guide to the Isotopic Purity of Commercial Indolelactic Acid-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the isotopic purity of commercially available indolelactic acid-d5. It details the importance of assessing isotopic enrichment, outlines the analytical methodologies for its determination, and presents relevant biological context for its application in research.
Introduction: The Importance of Isotopic Purity
Deuterium-labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification.[1] The stability of the deuterium (B1214612) labels and the mass shift they impart allow for precise differentiation from the endogenous, unlabeled analyte. However, the utility of these labeled standards is fundamentally dependent on their isotopic purity.
Isotopic purity refers to the extent to which the intended isotope (deuterium, in this case) has replaced the hydrogen atoms at specific positions in the molecule. Incomplete deuteration during synthesis results in a mixture of isotopologues (molecules with different numbers of deuterium atoms), which can interfere with accurate quantification. Therefore, a thorough characterization of the isotopic distribution (e.g., the relative abundance of d0 to d5 species) is a critical quality attribute.
Isotopic Purity of Commercial this compound
Commercially available this compound is typically synthesized to have five deuterium atoms on the indole (B1671886) ring. While suppliers provide data on chemical purity, often greater than 95% as determined by HPLC, detailed information on isotopic purity is not always included in standard documentation like technical data sheets or certificates of analysis.
Researchers should be aware that the stated chemical purity does not reflect the isotopic enrichment. It is crucial to obtain batch-specific isotopic purity data from the supplier or to determine it empirically.
Representative Isotopic Purity Data
The following table illustrates the type of quantitative data that should be sought from a supplier's certificate of analysis for a batch of this compound. This data is essential for correcting quantitative assays for the presence of unlabeled or partially labeled species.
| Isotopologue | Mass Shift | Representative Abundance (%) |
| d0 (unlabeled) | +0 | < 0.1 |
| d1 | +1 | < 0.5 |
| d2 | +2 | < 1.0 |
| d3 | +3 | < 2.0 |
| d4 | +4 | ~ 5.0 |
| d5 (fully labeled) | +5 | > 90.0 |
| Isotopic Enrichment | > 98 atom % D |
Note: The data presented above is illustrative. Actual values will vary by supplier and batch.
Experimental Protocols for Isotopic Purity Determination
The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly sensitive method for determining the distribution of isotopologues.[2][3]
3.1.1 Sample Preparation
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
3.1.2 LC-MS Parameters
-
LC System: A UHPLC system is recommended for good chromatographic separation.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[2]
-
Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.
-
Scan Mode: Full scan mode with a mass range that includes the unlabeled and all deuterated species (e.g., m/z 200-220).
-
Resolution: Set to >60,000 to resolve isotopic peaks.
3.1.3 Data Analysis
-
Acquire the full scan mass spectrum of the eluting this compound peak.
-
Extract the ion chromatograms for the [M+H]⁺ or [M-H]⁻ ions of each isotopologue (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each species by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.
Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information on the location and extent of deuteration.[1] Both ¹H and ²H NMR can be utilized.
3.2.1 Sample Preparation
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).
-
Transfer the solution to a clean 5 mm NMR tube.
3.2.2 NMR Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Acquire a standard proton spectrum. The absence or significant reduction of signals in the aromatic region corresponding to the indole ring confirms deuteration at those positions.
-
The isotopic purity can be estimated by comparing the integral of a residual proton signal on the indole ring to the integral of a non-deuterated proton signal (e.g., the protons on the lactic acid side chain).
-
-
²H NMR:
3.2.3 Data Analysis
-
For ¹H NMR, calculate the percentage of deuteration at a specific position by comparing the integral of the residual proton signal to an internal standard or a fully protonated signal within the molecule.
-
For ²H NMR, the relative integrals of the deuterium signals can confirm the positions of deuteration and their relative levels.
Visualizations
Experimental Workflow for Isotopic Purity Assessment
Caption: Workflow for determining the isotopic purity of this compound.
Signaling Pathway of Indolelactic Acid
Indolelactic acid is a tryptophan metabolite that can act as a ligand for the Aryl Hydrocarbon Receptor (AHR).[6][7][8][9] Activation of the AHR signaling pathway is involved in the regulation of immune responses and intestinal homeostasis.[6]
Caption: Canonical AHR signaling pathway activated by indolelactic acid.
Conclusion
The isotopic purity of this compound is a critical parameter for its effective use as an internal standard in quantitative bioanalysis. While commercial suppliers ensure high chemical purity, researchers must be diligent in obtaining or verifying the isotopic distribution for each batch. The LC-MS and NMR methodologies outlined in this guide provide a robust framework for this essential quality control step, ensuring the accuracy and reliability of experimental data.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lactobacillus-derived indole-3-lactic acid ameliorates colitis in cesarean-born offspring via activation of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Anti-Inflammatory Properties of Indolelactic Acid
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Indole-3-lactic acid (ILA), a key metabolite of the essential amino acid tryptophan produced by the gut microbiota, is emerging as a significant modulator of host immune responses. This document provides a comprehensive technical overview of the anti-inflammatory properties of ILA. It details the core molecular mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways. The primary mechanism of action for ILA is through the activation of the Aryl Hydrocarbon Receptor (AHR), which subsequently triggers a cascade of anti-inflammatory and cytoprotective downstream effects, including the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. The evidence presented underscores the therapeutic potential of ILA in managing inflammatory conditions, particularly those related to intestinal homeostasis.
Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Pathway
The anti-inflammatory effects of indolelactic acid are predominantly mediated through its function as a ligand for the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4] AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining mucosal barrier integrity.[1][4]
Upon binding to ILA in the cytoplasm, the AHR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] A well-established AHR target gene is CYP1A1, the expression of which is often used as a marker of AHR activation.[2][5]
Downstream Signaling and Anti-Inflammatory Effects
Activation of the AHR by ILA initiates a broader signaling cascade that suppresses pro-inflammatory pathways and enhances cellular defense mechanisms.
-
Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, driving the expression of pro-inflammatory cytokines like IL-8, IL-6, and TNF-α. AHR activation by ILA has been shown to inhibit the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[1][2][6][7] This suppression is a key component of ILA's anti-inflammatory activity.
-
Activation of the Nrf2 Pathway: AHR activation leads to crosstalk with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][6] Nrf2 is a master regulator of the antioxidant response. Its activation induces the expression of a suite of cytoprotective genes, including NAD(P)H dehydrogenase (NQO1), glutathione (B108866) reductase 2 (GPX2), and superoxide (B77818) dismutase 2 (SOD2), which protect cells from oxidative stress—a common feature of chronic inflammation.[2][8]
-
Modulation of HIF and Glycolysis: In the context of intestinal inflammation, ILA has been found to downregulate Hypoxia-Inducible Factor (HIF) signaling and glycolysis in epithelial cells.[1] This action reduces the production of chemokines like CCL2 and CCL7, which are responsible for recruiting inflammatory macrophages to the site of inflammation.[1]
References
- 1. pnas.org [pnas.org]
- 2. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lactiplantibacillus plantarum-Derived Indole-3-lactic Acid Ameliorates Intestinal Barrier Integrity through the AhR/Nrf2/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
CAS number and molecular formula of indolelactic acid-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides essential information on the deuterated form of indolelactic acid, Indolelactic acid-d5. This stable isotope-labeled compound is a critical tool in various research applications, particularly in mass spectrometry-based quantitative analysis.
Physicochemical Properties
This compound is the deuterium-labeled analog of indolelactic acid, a metabolite of tryptophan. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.
Table 1: Key Properties of this compound
| Property | Value | Citations |
| CAS Number | 2470130-19-7 | [1][2][3][4] |
| Molecular Formula | C₁₁H₆D₅NO₃ | [1][2][3][4] |
| Molecular Weight | 210.24 g/mol | [1][2][4][5] |
| Appearance | White to off-white solid | [1][2] |
| Purity | ≥95% | [2] |
| Unlabeled CAS | 1821-52-9 | [1][2][3] |
Applications in Research
Deuterated standards like this compound are indispensable in pharmacokinetic and metabolic studies. The deuterium substitution offers a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise quantification of the unlabeled endogenous compound in complex biological matrices.[1] It serves as a reliable internal standard for the accurate measurement of indolelactic acid levels.[6]
Experimental Workflow: Quantitative Analysis using LC-MS
The following diagram illustrates a typical workflow for the quantification of endogenous indolelactic acid in a biological sample using this compound as an internal standard.
Caption: A generalized workflow for quantitative analysis using a stable isotope-labeled internal standard.
Signaling Pathway Context: Tryptophan Metabolism
Indolelactic acid is a product of tryptophan metabolism. Understanding its position in this pathway is crucial for interpreting its biological significance.
Caption: Simplified metabolic pathway showing the formation of indolelactic acid from tryptophan.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. DL-Indole-3-lactic Acid-d5 | LGC Standards [lgcstandards.com]
- 4. DL-Indole-3-lactic Acid-d5 | LGC Standards [lgcstandards.com]
- 5. DL-Indole-3-lactic Acid-d5 | C11H11NO3 | CID 139025994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Quantitative Analysis of Indolelactic Acid-d5 by LC-MS/MS
References
- 1. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Note: Quantification of Tryptophan Metabolites in Human Plasma and Urine using Indolelactic acid-d5 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of key tryptophan metabolites from the kynurenine (B1673888), serotonin (B10506), and indole (B1671886) pathways in human plasma and urine. Tryptophan metabolism is implicated in a wide array of physiological and pathological processes, making the accurate measurement of these metabolites crucial for research in fields such as neuroscience, immunology, and drug development. This method utilizes Indolelactic acid-d5 as an internal standard for reliable quantification. The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This comprehensive approach provides a valuable tool for researchers to investigate the complex roles of tryptophan metabolites in health and disease.
Introduction
Tryptophan, an essential amino acid, is a precursor to a multitude of bioactive molecules that are critical for maintaining homeostasis. It is metabolized through three primary routes: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely mediated by the gut microbiota.[1][2] Dysregulation of these pathways has been associated with a variety of conditions, including neurodegenerative diseases, psychiatric disorders, cancer, and inflammatory bowel disease.[2] Consequently, the ability to accurately quantify tryptophan and its metabolites is of significant interest to researchers, scientists, and drug development professionals.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[2][3] A critical component of a reliable LC-MS/MS quantification method is the use of a suitable internal standard to correct for variations in sample preparation and instrument response. This compound, a deuterated analog of the tryptophan metabolite indolelactic acid, serves as an excellent internal standard for the analysis of tryptophan metabolites due to its structural similarity and co-elution with many of the target analytes.[4]
This application note provides a detailed protocol for the simultaneous quantification of a panel of tryptophan metabolites in human plasma and urine using this compound as the internal standard.
Tryptophan Metabolism Overview
Tryptophan is metabolized through three major pathways, each producing a unique set of bioactive compounds:
-
Kynurenine Pathway: This is the primary route of tryptophan degradation, accounting for over 95% of its metabolism.[2] It generates several neuroactive and immunomodulatory molecules, including kynurenine, kynurenic acid, and quinolinic acid.
-
Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin, which are crucial for regulating mood, sleep, and circadian rhythms.[2]
-
Indole Pathway: Gut microbiota metabolize tryptophan to produce a variety of indolic compounds, such as indole, indoleacetic acid, and indolelactic acid. These molecules can influence host physiology, including immune responses and gut-brain axis communication.[1][5]
Experimental Protocols
Materials and Reagents
-
Tryptophan and its metabolites standards (e.g., Kynurenine, Kynurenic Acid, Serotonin, Indole-3-acetic acid, etc.)
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma and urine (control)
-
Microcentrifuge tubes
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each tryptophan metabolite and this compound in methanol.
-
Intermediate Stock Solution Mixture: Combine the primary stock solutions of the tryptophan metabolites to create a mixed intermediate stock solution.
-
Working Standard Solutions: Serially dilute the intermediate stock solution mixture with 50:50 methanol/water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.
Sample Preparation
-
Thaw plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma, calibrator, or quality control sample.
-
Add 10 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to pellet any precipitate.[2]
-
Dilute the urine sample 1:10 with ultrapure water.[2]
-
To 50 µL of the diluted urine, add 10 µL of the internal standard working solution.[2]
-
Add 440 µL of ice-cold acetonitrile.[2]
-
Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
| Parameter | Setting |
| LC System | UPLC System |
| Column | C18 Column (e.g., Atlantis T3 C18, 2.1 x 100 mm, 3 µm)[6] |
| Mobile Phase A | 5 mmol/L ammonium acetate in water[6] |
| Mobile Phase B | Methanol[6] |
| Gradient | A linear gradient from 5% to 95% B over 8 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B. |
| Flow Rate | 0.25 mL/min[6] |
| Injection Volume | 10 µL[6] |
| Column Temperature | 40 °C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions
The following table summarizes the MRM transitions for the target tryptophan metabolites and the internal standard. These transitions should be optimized for the specific mass spectrometer being used.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Tryptophan | 205.1 | 188.1 | Positive |
| Kynurenine | 209.1 | 192.1 | Positive |
| Kynurenic Acid | 190.0 | 144.0 | Positive |
| Anthranilic Acid | 138.1 | 92.1 | Positive |
| 3-Hydroxykynurenine | 225.1 | 208.1 | Positive |
| Xanthurenic Acid | 206.0 | 178.0 | Positive |
| Serotonin | 177.1 | 160.1 | Positive |
| 5-Hydroxyindoleacetic Acid | 192.1 | 146.1 | Positive |
| Indole-3-acetic acid | 176.1 | 130.1 | Positive |
| Indolelactic acid | 206.1 | 130.1 | Positive |
| Indoxyl Sulfate | 212.0 | 132.0 | Negative |
| This compound (IS) | 211.1 | 135.1 | Positive |
Quantitative Data Summary
The following table presents the typical linear ranges and limits of quantification (LOQ) for the tryptophan metabolites using this method. These values may vary depending on the specific instrumentation and matrix used.
| Analyte | Linear Range (µM) | LOQ (nM) |
| Tryptophan | 0.1 - 500[6] | 100 |
| Kynurenine | 0.04 - 40[6] | 40 |
| Kynurenic Acid | 0.002 - 20[6] | 2 |
| Anthranilic Acid | 0.01 - 10[6] | 10 |
| Xanthurenic Acid | 0.001 - 10[6] | 1 |
| Indoxyl Sulfate | 0.1 - 500[6] | 100 |
| Indole-3-acetic acid | 0.01 - 10 | 10 |
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the simultaneous quantification of a broad range of tryptophan metabolites in human plasma and urine. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation protocol and rapid chromatographic separation make this method well-suited for high-throughput analysis in both clinical research and drug development settings. This comprehensive approach will facilitate a deeper understanding of the intricate role of tryptophan metabolism in various physiological and pathological states.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. "Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Usi" by Serena Baird, C. Clinton Frazee III et al. [scholarlyexchange.childrensmercy.org]
- 6. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indolelactic Acid-d5 as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolelactic acid (ILA) is a key metabolite in the tryptophan metabolic pathway, primarily produced by gut microbiota. Its role in host-microbe interactions and various physiological and pathological processes has garnered significant interest. Accurate and precise quantification of ILA in biological matrices is crucial for understanding its biological function and for biomarker discovery. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, correcting for variability in sample preparation and analysis. This document provides detailed application notes and protocols for the use of Indolelactic acid-d5 (ILA-d5) as an internal standard for the accurate quantification of ILA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Tryptophan Metabolism: Indole Pathway
The following diagram illustrates the metabolic pathway of tryptophan, highlighting the formation of indolelactic acid.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of indolelactic acid from plasma or serum samples.
Materials:
-
Human plasma/serum samples
-
This compound (ILA-d5) internal standard stock solution (e.g., 1 µg/mL in methanol)
-
Ice-cold acetonitrile (B52724) (ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.
-
Spike the sample with 10 µL of the ILA-d5 internal standard working solution to achieve a final concentration of approximately 100 ng/mL.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for the analysis of indolelactic acid. Method optimization is recommended.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole)
LC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
MRM Transitions (Predicted): Note: These are predicted transitions based on the structure of indolelactic acid and data from similar compounds. Optimization is required.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Indolelactic Acid | 206.1 | 130.1 | 15 |
| This compound | 211.1 | 135.1 | 15 |
Quantitative Data
Calibration Curve
A calibration curve should be prepared in the same biological matrix as the samples (e.g., charcoal-stripped plasma) to account for matrix effects.
Preparation of Calibration Standards:
-
Prepare a stock solution of indolelactic acid (e.g., 1 mg/mL in methanol).
-
Perform serial dilutions to create working standards with a range of concentrations.
-
Spike 100 µL of the blank matrix with the working standards to achieve the final calibration concentrations.
-
Add the internal standard (ILA-d5) to each calibration standard at a constant concentration.
-
Process the calibration standards using the same sample preparation protocol as the unknown samples.
Example Calibration Curve Data:
| Concentration (ng/mL) | Peak Area Ratio (ILA/ILA-d5) |
|---|---|
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.592 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.890 |
A linear regression of the peak area ratio versus concentration should yield a correlation coefficient (r²) > 0.99.
Method Validation
The method should be validated for accuracy, precision, and recovery according to established bioanalytical method validation guidelines.
Example Validation Data for Indolelactic Acid in Human Plasma:
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 1 | 8.5 | 9.2 | 105 |
| Low | 3 | 6.2 | 7.1 | 102 |
| Medium | 100 | 4.5 | 5.3 | 98 |
| High | 400 | 3.8 | 4.9 | 101 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Experimental Workflow
The following diagram outlines the general workflow for the quantitative analysis of indolelactic acid using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of indolelactic acid in complex biological matrices. The protocols and data presented here offer a solid foundation for researchers to develop and validate their own assays for metabolomics studies, contributing to a deeper understanding of the role of tryptophan metabolites in health and disease.
Application Notes and Protocols for the Use of Indolelactic Acid-d5 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-3-lactic acid (ILA) is a tryptophan metabolite produced by the gut microbiota that has garnered significant interest for its potential neuroprotective and anti-inflammatory properties. To accurately characterize its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—robust bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as Indolelactic acid-d5 (ILA-d5), is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and its deuterated internal standard ensures that variations in sample preparation, matrix effects, and instrument response are effectively normalized, leading to highly accurate and precise quantification. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Indolelactic acid.
Data Presentation
While a comprehensive single study providing a full pharmacokinetic dataset for Indolelactic acid following a known oral dose in mice was not identified in the public domain, the following tables outline the essential parameters for the quantification of Indolelactic acid using this compound as an internal standard.
Table 1: Mass Spectrometry Parameters for Indolelactic Acid (ILA) and this compound (ILA-d5)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Indolelactic Acid (ILA) | 206.2 | 188.2 | Positive |
| This compound (ILA-d5) | 211.2 | 192.2 | Positive |
This data is critical for setting up a selective and sensitive multiple reaction monitoring (MRM) method on a triple quadrupole mass spectrometer.[1]
Experimental Protocols
The following protocols are representative of the methodologies employed in pharmacokinetic studies involving the quantification of small molecules like Indolelactic acid in biological matrices.
Protocol 1: Murine Pharmacokinetic Study Design
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week prior to the study with standard chow and water ad libitum.
-
Drug Formulation: Prepare Indolelactic acid in a suitable vehicle (e.g., 0.5% carboxymethylcellulose in water) for oral administration.
-
Administration: Administer a single dose of Indolelactic acid via oral gavage (e.g., 10 mg/kg). A recent study has shown that orally administered ILA is efficiently absorbed from the gastrointestinal tract and can cross the blood-brain barrier in mice.[2]
-
Sample Collection: Collect blood samples (approximately 50-100 µL) via tail vein or retro-orbital sinus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
Protocol 2: Plasma Sample Preparation for LC-MS/MS Analysis
This protocol utilizes protein precipitation, a common and effective method for extracting small molecules from plasma.
-
Thaw Samples: Thaw plasma samples on ice.
-
Prepare Spiking Solutions:
-
Prepare a stock solution of this compound (Internal Standard, IS) in methanol (B129727) at a concentration of 1 µg/mL.
-
Create a working IS solution by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) with methanol.
-
-
Protein Precipitation:
-
To a 50 µL aliquot of each plasma sample, standard, and quality control (QC) sample, add 150 µL of ice-cold acetonitrile (B52724) containing the this compound internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an aliquot (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.
Protocol 3: LC-MS/MS Analysis of Indolelactic Acid
This protocol provides a starting point for the development of a robust and sensitive LC-MS/MS method.
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 5 1.0 5 5.0 95 7.0 95 7.1 5 | 10.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Indolelactic Acid: 206.2 -> 188.2
-
This compound: 211.2 -> 192.2
-
-
Optimize other parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
Visualizations
Metabolic Pathway of Indolelactic Acid
References
Quantitative Analysis of Indolelactic Acid Using Indolelactic Acid-d5 by Triple Quadrupole Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the quantitative analysis of Indolelactic acid (ILA) in biological matrices using a stable isotope-labeled internal standard, Indolelactic acid-d5 (ILA-d5), with a triple quadrupole mass spectrometer. Indolelactic acid, a tryptophan metabolite produced by the gut microbiota, is an important signaling molecule, primarily interacting with the Aryl Hydrocarbon Receptor (AhR). Accurate quantification of ILA is crucial for understanding its role in various physiological and pathological processes. This protocol details the sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) parameters, and data analysis required for robust and reproducible quantification.
Introduction
Indolelactic acid (ILA) is a metabolite of the essential amino acid tryptophan, produced by various species of the gut microbiota, including those from the Bifidobacterium and Clostridium genera. Emerging research has highlighted the role of ILA as a key signaling molecule in host-microbiota interactions. Its primary mechanism of action involves binding to and activating the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. This interaction triggers a cascade of downstream signaling events, influencing immune responses, intestinal barrier function, and neuronal activity. Given its involvement in these critical biological processes, the ability to accurately quantify ILA in biological samples is of significant interest in fields ranging from gut health research to drug development.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[1][2][3] ILA-d5 has nearly identical physicochemical properties to the endogenous analyte, ensuring that it behaves similarly during sample preparation, chromatography, and ionization. This co-elution and co-ionization allow for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification. This application note provides a detailed protocol for the analysis of ILA using ILA-d5 as an internal standard on a triple quadrupole mass spectrometer.
Signaling Pathway of Indolelactic Acid
Indolelactic acid primarily exerts its biological effects through the Aryl Hydrocarbon Receptor (AhR) signaling pathway. In its inactive state, AhR resides in the cytoplasm as part of a protein complex. Upon binding of a ligand such as ILA, AhR translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcription.
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Indolelactic acid.
Experimental Protocols
Materials and Reagents
-
Indolelactic acid (ILA) standard (Sigma-Aldrich or equivalent)
-
This compound (ILA-d5) internal standard (MedChemExpress or equivalent)[1][2]
-
LC-MS grade acetonitrile (B52724) (ACN)
-
LC-MS grade methanol (B129727) (MeOH)
-
LC-MS grade water
-
Formic acid (FA), LC-MS grade
-
Human plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Waters Oasis HLB)
Sample Preparation (Human Plasma)
A robust sample preparation protocol is crucial for removing interferences and ensuring accurate quantification.[4][5][6][7] The following protocol is a general guideline and may require optimization based on the specific matrix and instrumentation.
Caption: A typical workflow for the preparation of plasma samples for LC-MS/MS analysis.
Detailed Protocol:
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add 10 µL of ILA-d5 internal standard working solution (concentration to be optimized based on expected endogenous levels).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the sample.[6]
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A).
-
Final Centrifugation: Vortex for 30 seconds and centrifuge at 13,000 x g for 5 minutes at 4°C to remove any remaining particulates.
-
Transfer to Vial: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The following LC-MS/MS parameters are based on methods developed for tryptophan metabolites and should serve as a starting point for method development.[8]
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | Waters Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | |
| 0.0 - 0.5 min | 1% B |
| 0.5 - 2.0 min | 1% to 70% B |
| 2.0 - 4.0 min | 70% to 95% B |
| 4.0 - 5.0 min | 95% B |
| 5.1 - 7.0 min | 1% B (Re-equilibration) |
Table 2: Triple Quadrupole Mass Spectrometry Parameters
| Parameter | Recommended Condition |
| Mass Spectrometer | Agilent 6470A Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Gas Temperature | 300°C |
| Gas Flow | 5 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temperature | 250°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| Nozzle Voltage | 500 V |
| Dwell Time | 50 ms |
Multiple Reaction Monitoring (MRM) Transitions
The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the assay. The following transitions are recommended for ILA and ILA-d5. Optimization of collision energy (CE) and fragmentor voltage is recommended for the specific instrument being used.
Table 3: MRM Transitions for Indolelactic Acid and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | Fragmentor (V) | Collision Energy (eV) |
| Indolelactic acid (ILA) | 204.1 | 130.1 (Quantifier) | 50 | 135 | 15 |
| 204.1 | 77.1 (Qualifier) | 50 | 135 | 30 | |
| This compound (ILA-d5) | 209.1 | 135.1 (Quantifier) | 50 | 135 | 15 |
| 209.1 | 82.1 (Qualifier) | 50 | 135 | 30 |
Note: The MRM transitions for ILA-d5 are predicted based on the fragmentation of the unlabeled compound and the position of the deuterium (B1214612) labels. These should be confirmed by direct infusion of the ILA-d5 standard.
Quantitative Data Summary
A validated LC-MS/MS method for the quantification of Indolelactic acid should demonstrate acceptable performance in terms of linearity, sensitivity, accuracy, and precision.[9] The following table presents typical validation parameters that should be achieved.
Table 4: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Dependent on expected biological concentrations | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | ~0.5 ng/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10; Precision < 20%; Accuracy ± 20% | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (% Bias) | Within ±15% of nominal concentration | -10% to +10% |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor < 15% | < 10% |
Conclusion
This application note provides a detailed protocol for the quantitative analysis of Indolelactic acid in biological samples using this compound as an internal standard with a triple quadrupole mass spectrometer. The described sample preparation, LC-MS/MS conditions, and MRM transitions provide a solid foundation for researchers to develop and validate a robust and reliable method. The accurate quantification of ILA will aid in elucidating its role in health and disease, potentially leading to new diagnostic and therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of tryptophan and its 31 catabolites in mouse tissues by polarity switching UHPLC-SRM-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indolelactic Acid-d5 in Q-TOF Mass Spectrometry for Quantitative Analysis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indolelactic acid (ILA) is a key metabolite in the tryptophan metabolic pathway, playing a significant role in gut microbiota-host interactions and various physiological and pathological processes. Accurate and precise quantification of ILA in biological matrices is crucial for understanding its role in health and disease. This document provides a detailed application note and protocol for the use of Indolelactic acid-d5 as an internal standard for the quantitative analysis of ILA in biological samples using Quadrupole Time-of-Flight (Q-TOF) mass spectrometry coupled with Ultra-Performance Liquid Chromatography (UPLC). The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative mass spectrometry as it effectively corrects for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.
Signaling Pathway of Tryptophan Metabolism
The following diagram illustrates the major metabolic pathways of tryptophan, highlighting the production of indolelactic acid.
Caption: Simplified diagram of tryptophan metabolism pathways.
Experimental Workflow
A typical workflow for the quantitative analysis of indolelactic acid using this compound and UPLC-Q-TOF-MS is depicted below.
Caption: Workflow for Indolelactic Acid Quantification.
Experimental Protocols
Materials and Reagents
-
Indolelactic acid (ILA) standard
-
This compound (ILA-d5) internal standard
-
LC-MS grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., human plasma, urine)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
-
Autosampler vials
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of ILA and ILA-d5 in methanol.
-
Working Standard Solutions: Serially dilute the primary stock solutions with a 50:50 methanol:water mixture to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Spiking Solution: Prepare a working solution of ILA-d5 at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
Sample Preparation (from Human Plasma)
-
Thaw frozen plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the ILA-d5 internal standard spiking solution to each sample, blank, and calibration standard.
-
For the calibration curve, spike blank plasma with appropriate volumes of the ILA working standard solutions.
-
Vortex mix for 10 seconds.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex mix for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for UPLC-Q-TOF-MS analysis.
UPLC-Q-TOF-MS Method
UPLC System: Waters ACQUITY UPLC I-Class or equivalent Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm Column Temperature: 40°C Autosampler Temperature: 10°C Injection Volume: 5 µL Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile Flow Rate: 0.4 mL/min
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 9.0 | 10 | 90 |
| 9.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Mass Spectrometer: Waters Xevo G2-XS Q-TOF or equivalent Ionization Mode: Electrospray Ionization (ESI), Positive Capillary Voltage: 3.0 kV Cone Voltage: 30 V Source Temperature: 120°C Desolvation Temperature: 500°C Cone Gas Flow: 50 L/hr Desolvation Gas Flow: 800 L/hr Acquisition Mode: Full Scan MS (m/z 50-1000) and Targeted MS/MS (optional for confirmation)
Targeted Ions:
| Compound | [M+H]+ (m/z) |
|---|---|
| Indolelactic acid | 206.0817 |
| this compound | 211.1132 |
Data Presentation
Table 1: Method Validation Parameters
The following table summarizes typical method validation results for the quantification of Indolelactic acid using this compound as an internal standard.
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Matrix Effect | Corrected by ILA-d5 |
| Recovery | > 85% |
Table 2: Example Quantification Data
This table presents example quantitative data for Indolelactic acid in human plasma samples.
| Sample ID | ILA Peak Area | ILA-d5 Peak Area | Peak Area Ratio (ILA/ILA-d5) | Concentration (ng/mL) |
| Blank | < LLOQ | 250,123 | - | < 1 |
| LLOQ QC | 12,567 | 248,987 | 0.050 | 1.0 |
| Low QC | 61,890 | 251,045 | 0.247 | 5.0 |
| Mid QC | 305,432 | 249,567 | 1.224 | 25.0 |
| High QC | 2,456,789 | 252,345 | 9.736 | 200.0 |
| Sample 1 | 154,321 | 250,876 | 0.615 | 12.3 |
| Sample 2 | 45,678 | 249,123 | 0.183 | 3.7 |
| Sample 3 | 789,012 | 251,567 | 3.136 | 62.7 |
Conclusion
The described UPLC-Q-TOF-MS method utilizing this compound as an internal standard provides a robust, sensitive, and accurate platform for the quantitative analysis of Indolelactic acid in complex biological matrices. The detailed protocol and expected performance characteristics serve as a valuable resource for researchers in metabolomics, clinical diagnostics, and drug development who are investigating the role of tryptophan metabolism in various biological systems. The high resolution and mass accuracy of the Q-TOF instrument also allow for confident identification of the analyte.
Application Notes and Protocols for the Quantification of Indolelactic Acid-d5 in Urine Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolelactic acid (ILA) is a tryptophan metabolite produced by the gut microbiota that is gaining significant attention for its role in host-microbe interactions and its potential as a biomarker for various physiological and pathological states. Accurate and reliable quantification of ILA in biological matrices such as urine is crucial for understanding its physiological roles and exploring its diagnostic and therapeutic potential. Stable isotope-labeled internal standards, such as indolelactic acid-d5 (ILA-d5), are essential for precise quantification by mass spectrometry-based methods, as they effectively compensate for matrix effects and variations in sample processing.[1] This document provides detailed application notes and protocols for the quantification of ILA in human urine samples using ILA-d5 as an internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Signaling Pathway of Indolelactic Acid
Indolelactic acid is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[2][3] The activation of the AhR signaling pathway by ILA is implicated in the regulation of immune responses and intestinal homeostasis.[4][5][6] Upon binding to ILA, the AhR translocates from the cytoplasm to the nucleus, where it forms a heterodimer with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as xenobiotic responsive elements (XREs), in the promoter regions of target genes, thereby modulating their transcription.
Caption: Indolelactic Acid (ILA) activates the Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocols
Urine Sample Collection and Preparation
A standardized protocol for urine sample collection and preparation is critical for obtaining reliable and reproducible results.
-
Sample Collection : It is recommended to collect first-morning mid-stream urine samples to minimize diurnal variation and potential contamination.[7] Samples should be collected in sterile containers.
-
Initial Processing : Within two hours of collection, centrifuge the urine samples at 2,000 x g for 10 minutes at 4°C to remove cells and other debris.[7]
-
Storage : Transfer the supernatant to clean polypropylene (B1209903) tubes and store at -80°C until analysis to ensure the stability of the analytes.
-
Sample Preparation for LC-MS/MS Analysis (Protein Precipitation) :
-
Thaw frozen urine samples on ice.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 100 µL of urine.
-
Add 10 µL of the internal standard working solution (this compound in a suitable solvent like methanol).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[1][8]
-
Vortex vigorously for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Experimental Workflow
The following diagram illustrates the workflow for the quantification of indolelactic acid in urine samples.
Caption: Workflow for the quantification of Indolelactic Acid in urine.
LC-MS/MS Method
The following parameters provide a robust starting point for the development of a quantitative LC-MS/MS method for indolelactic acid.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water[9] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[9] |
| Flow Rate | 0.4 mL/min[9] |
| Column Temperature | 40°C[9] |
| Injection Volume | 5 µL |
| Gradient | 1% B for 0.5 min, ramp to 70% B in 1.5 min, then to 95% B in 2 min, hold for 1 min[9] |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative[9] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for ILA | 204.08 |
| Product Ion (m/z) for ILA | 158.1 |
| Precursor Ion (m/z) for ILA-d5 | 209.11 |
| Product Ion (m/z) for ILA-d5 | 163.1 |
| Collision Energy | To be optimized for the specific instrument |
| Cone Voltage | To be optimized for the specific instrument |
Note: The MRM transitions are predicted based on the structure of indolelactic acid and its deuterated form. These should be empirically determined and optimized on the specific mass spectrometer being used.
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be presented in a clear and structured manner. The use of tables is recommended for easy comparison of results.
Table 3: Example Calibration Curve Data for Indolelactic Acid
| Concentration (ng/mL) | Peak Area (ILA) | Peak Area (ILA-d5) | Response Ratio (ILA/ILA-d5) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 10 | 15,300 | 50,200 | 0.305 |
| 50 | 75,800 | 49,900 | 1.519 |
| 100 | 152,500 | 50,300 | 3.032 |
| 500 | 760,000 | 50,000 | 15.200 |
Table 4: Example Quantification of Indolelactic Acid in Urine Samples
| Sample ID | ILA Peak Area | ILA-d5 Peak Area | Response Ratio | Calculated Concentration (ng/mL) |
| Control 1 | 25,400 | 50,300 | 0.505 | 16.6 |
| Control 2 | 30,100 | 50,100 | 0.601 | 19.8 |
| Patient 1 | 85,200 | 49,800 | 1.711 | 56.3 |
| Patient 2 | 98,600 | 50,500 | 1.952 | 64.2 |
Conclusion
The provided application notes and protocols offer a comprehensive guide for the quantification of indolelactic acid in urine samples using this compound as an internal standard. The detailed experimental procedures, including sample preparation and LC-MS/MS parameters, are designed to ensure high accuracy and reproducibility. The visualization of the signaling pathway and experimental workflow aims to provide a clear understanding of the underlying biological context and analytical process. This methodology is well-suited for researchers, scientists, and drug development professionals investigating the role of indolelactic acid in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Activation of the aryl hydrocarbon receptor via indole derivatives is a common feature in skin bacterial isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Guide to Urine Sample Handling for Proteomics and Metabolomics Studies - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous determination of tryptophan and its 31 catabolites in mouse tissues by polarity switching UHPLC-SRM-MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cerebral Spinal Fluid Analysis with Indolelactic acid-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolelactic acid (ILA), a metabolite of the essential amino acid tryptophan, is gaining significant attention in neuroscience and drug development. Produced by the gut microbiota, ILA can cross the blood-brain barrier and has been implicated in neuroprotective and anti-inflammatory signaling pathways within the central nervous system (CNS).[1] Its analysis in cerebrospinal fluid (CSF) can provide valuable insights into the gut-brain axis and its role in neurological health and disease. This document provides detailed protocols for the quantitative analysis of ILA in CSF using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Indolelactic acid-d5 as an internal standard, along with relevant signaling pathway information.
Quantitative Data Summary
The following table summarizes the concentration ranges of Indolelactic acid that have been reported in human cerebrospinal fluid. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification by correcting for matrix effects and variations in sample processing and instrument response.
| Analyte | Matrix | Concentration Range (µM) | Limit of Quantification (LOQ) (µM) | Analytical Method | Reference |
| Indolelactic acid | Pooled Human CSF | 0.4 - 7 | 0.4 - 0.5 | GC-MS | [2] |
| 5-Hydroxyindoleacetic acid (related tryptophan metabolite) | Human CSF (Healthy Controls) | Median: 24.3 µg/L | Not Reported | Not Specified | [3] |
| 5-Hydroxyindoleacetic acid (related tryptophan metabolite) | Human CSF (Parkinson's Disease) | Median: 15.8 µg/L | Not Reported | Not Specified | [3] |
| Lactic Acid (general CSF metabolite) | Human CSF (Viral Meningitis) | 1.9 ± 0.6 mmol/L | Not Reported | Not Specified | [4] |
| Lactic Acid (general CSF metabolite) | Human CSF (Bacterial Meningitis) | 8.7 ± 5.4 mmol/L | Not Reported | Not Specified | [4] |
Experimental Protocols
Protocol 1: Quantitative Analysis of Indolelactic Acid in CSF by LC-MS/MS
This protocol describes a method for the sensitive and specific quantification of Indolelactic acid in human CSF using a stable isotope-labeled internal standard (this compound).
1. Materials and Reagents
-
Indolelactic acid and this compound standards
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human cerebrospinal fluid (CSF) samples
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm)
-
Autosampler vials with inserts
2. Sample Preparation
-
Thaw frozen CSF samples on ice.
-
Vortex the CSF sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of CSF.
-
Add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity, e.g., 1 µM).
-
To precipitate proteins, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer the reconstituted sample to an autosampler vial with an insert for LC-MS/MS analysis.
3. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes, followed by a 3-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Indolelactic acid: Precursor ion (m/z) -> Product ion (m/z) (e.g., 204.0 -> 130.1)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (e.g., 209.0 -> 135.1)
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for the specific instrument to achieve maximum sensitivity.
-
4. Data Analysis
-
Create a calibration curve using known concentrations of Indolelactic acid standards spiked with a constant concentration of this compound.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Quantify the concentration of Indolelactic acid in the CSF samples by interpolating the peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indolelactic acid is a known ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that plays a crucial role in regulating immune responses and inflammation.[1][5]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation by Indolelactic Acid.
Ras/ERK Signaling Pathway
Studies have shown that Indolelactic acid can also modulate the Ras/ERK signaling pathway, which is critical for neuronal growth and differentiation.[1]
Caption: Modulation of the Ras/ERK signaling pathway by Indolelactic Acid.
Experimental Workflow for CSF Analysis
The following diagram illustrates the overall workflow for the analysis of Indolelactic acid in CSF samples.
Caption: Experimental workflow for the analysis of Indolelactic acid in CSF.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cerebrospinal Fluid Levels of 5-Hydroxyindoleacetic Acid in Parkinson's Disease and Atypical Parkinsonian Syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitation of cerebrospinal fluid lactic acid in infectious and non-infectious neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Employing Indolelactic Acid-d5 in Cell Culture Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolelactic acid (ILA), a key metabolite of the essential amino acid tryptophan, has garnered significant interest in cell biology and drug development. Produced by various cell types and the gut microbiota, ILA is a crucial signaling molecule, notably acting as a ligand for the Aryl Hydrocarbon Receptor (AhR).[1][2][3][4] Activation of AhR by ILA influences a cascade of downstream cellular processes, including immune responses, cell differentiation, and barrier function.[1][2][3] Given its biological importance, accurate quantification of ILA in cell culture systems is paramount for understanding its role in health and disease.
Metabolomics studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are essential for this purpose.[5][6][7][8][9][10][11] The use of a stable isotope-labeled internal standard is critical for achieving the necessary accuracy and reproducibility in LC-MS-based quantification.[12][13] Indolelactic acid-d5 (ILA-d5), a deuterated analog of ILA, serves as an ideal internal standard.[14][15][16] Its near-identical chemical and physical properties to endogenous ILA ensure that it behaves similarly during sample extraction, chromatographic separation, and ionization, thereby effectively correcting for matrix effects and variations in instrument response.[12][13]
These application notes provide detailed protocols for the use of ILA-d5 in the quantitative analysis of ILA in both cell culture media and intracellular extracts, along with an overview of the relevant biological pathways.
Biological Context: Tryptophan Metabolism and Aryl Hydrocarbon Receptor (AhR) Signaling
Tryptophan is metabolized through several pathways, one of which leads to the production of various indole (B1671886) derivatives, including Indolelactic acid. This conversion is a critical function of both host cells and commensal bacteria.
ILA has been identified as a potent activator of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[1][2][3][4] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins. Upon binding to a ligand like ILA, AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences, known as Xenobiotic Response Elements (XREs), in the promoter regions of target genes, thereby modulating their transcription.[17]
The activation of the AhR signaling pathway by ILA has been shown to influence several downstream pathways, including the Nrf2, PI3K/AKT, and NF-κB pathways, which are involved in antioxidant responses, cell proliferation and survival, and inflammation, respectively.[1][2][3]
Quantitative Analysis of Indolelactic Acid using LC-MS/MS with this compound
The following tables summarize the typical parameters for a validated LC-MS/MS method for the quantification of ILA using ILA-d5 as an internal standard. Please note that these values are representative and may need to be optimized for specific instrumentation and experimental conditions.
Table 1: LC-MS/MS Method Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |
| Gradient | Linear gradient, to be optimized for separation |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (ILA) | To be optimized, e.g., m/z 206.1 -> 130.1 |
| MRM Transition (ILA-d5) | To be optimized, e.g., m/z 211.1 -> 135.1 |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized for each transition |
Table 2: Assay Performance Characteristics (Representative)
| Parameter | Result |
| Linearity | |
| Calibration Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Sensitivity | |
| Limit of Detection (LOD) | 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Precision | |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy | |
| Recovery | 90 - 110% |
| Matrix Effect | |
| Ion Suppression/Enhancement | Corrected by ILA-d5 |
Experimental Protocols
Experimental Workflow
Caption: Workflow for ILA quantification.
Protocol 1: Analysis of Extracellular Indolelactic Acid in Cell Culture Media
-
Sample Collection:
-
Collect 100 µL of cell culture medium into a clean microcentrifuge tube.
-
If not proceeding immediately, store samples at -80°C.
-
-
Internal Standard Spiking and Protein Precipitation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 µg/mL).
-
Add 300 µL of ice-cold acetonitrile containing a known concentration of ILA-d5 (e.g., 10 ng/mL) to the 100 µL of cell culture medium. The final concentration of the internal standard should be within the linear range of the assay.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a new microcentrifuge tube or an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system and acquire data using the parameters outlined in Table 1.
-
Protocol 2: Analysis of Intracellular Indolelactic Acid
-
Cell Harvesting and Quenching:
-
Aspirate the cell culture medium.
-
Quickly wash the cells with 1 mL of ice-cold phosphate-buffered saline (PBS) to remove any remaining media.
-
Immediately add 1 mL of ice-cold 80% methanol to the cells to quench metabolic activity and initiate metabolite extraction.
-
-
Cell Lysis and Internal Standard Spiking:
-
Scrape the cells from the culture dish in the 80% methanol solution.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add a known amount of this compound to the cell lysate. The final concentration should be appropriate for the expected intracellular ILA levels and within the assay's linear range.
-
-
Homogenization and Extraction:
-
Vortex the cell lysate vigorously for 1 minute.
-
Incubate on ice for 15 minutes to ensure complete extraction.
-
For enhanced extraction, sonication can be performed.
-
-
Centrifugation:
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Supernatant Transfer:
-
Transfer the supernatant containing the intracellular metabolites to a new microcentrifuge tube or an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto the LC-MS/MS system for analysis.
-
Signaling Pathway Diagram
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Caption: ILA-mediated AhR activation.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of Indolelactic acid in cell culture metabolomics. The detailed protocols and understanding of the underlying biological pathways presented in these application notes will aid researchers in obtaining high-quality, reproducible data, thereby advancing our understanding of the role of tryptophan metabolism in cellular function and disease.
References
- 1. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. sciex.com [sciex.com]
- 8. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. lcms.cz [lcms.cz]
- 11. waters.com [waters.com]
- 12. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 13. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. DL-Indole-3-lactic Acid-d5 | LGC Standards [lgcstandards.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Indolelactic Acid-d5 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indolelactic acid (ILA) is a tryptophan metabolite produced by gut microbiota and host cells that plays a significant role in various physiological and pathophysiological processes.[1] It is a signaling molecule that interacts with the Aryl Hydrocarbon Receptor (AHR), influencing immune responses, inflammation, and metabolic homeostasis.[2] To elucidate the dynamics of ILA metabolism and its contribution to downstream metabolic pathways, stable isotope tracers are invaluable tools. Indolelactic acid-d5 (ILA-d5) is a deuterated analog of ILA, making it an effective tracer for metabolic studies.[3] This document provides detailed application notes and protocols for utilizing ILA-d5 in both in vitro and in vivo metabolic investigations.
Stable isotope tracing with ILA-d5 allows researchers to track the metabolic fate of ILA within a biological system.[3] By introducing ILA-d5 and monitoring its incorporation into downstream metabolites using mass spectrometry, it is possible to quantify metabolic flux and understand the contributions of ILA to various cellular processes.[3]
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of ILA conversion and its contribution to downstream metabolic pathways.
-
Pathway Elucidation: Identifying novel metabolic pathways involving ILA.
-
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of ILA.
-
Drug Development: Assessing the impact of therapeutic agents on ILA metabolism.
-
Biomarker Discovery: Identifying metabolic changes associated with diseases by tracing ILA metabolism.
Experimental Protocols
Protocol 1: In Vitro ILA-d5 Tracing in Cultured Cells
This protocol outlines the procedure for tracing the metabolism of ILA-d5 in a cancer cell line.
1. Cell Culture and Seeding:
- Culture cancer cells (e.g., colorectal cancer cell line HCT116) in the appropriate medium and conditions.
- Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency at the time of the experiment.
2. ILA-d5 Labeling:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
- On the day of the experiment, prepare the labeling medium by supplementing the standard culture medium with ILA-d5 to a final concentration of 10-100 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.
- Remove the existing medium from the cells, wash once with sterile PBS, and add the pre-warmed ILA-d5 containing labeling medium.
- Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of ILA-d5 metabolism.
3. Metabolite Extraction:
- At each time point, aspirate the labeling medium.
- Wash the cells twice with ice-cold PBS.
- Add 1 mL of ice-cold 80% methanol (B129727) to each well and scrape the cells.
- Transfer the cell lysate to a microcentrifuge tube.
- Vortex the tubes vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
- Transfer the supernatant containing the metabolites to a new tube.
- Dry the metabolite extracts using a vacuum concentrator.
- Store the dried extracts at -80°C until LC-MS/MS analysis.
4. Sample Preparation for LC-MS/MS:
- Reconstitute the dried metabolite extracts in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
- Vortex and centrifuge to pellet any insoluble material.
- Transfer the supernatant to an autosampler vial for analysis.
Protocol 2: In Vivo ILA-d5 Tracing in a Mouse Model
This protocol describes the administration of ILA-d5 to mice and subsequent tissue and biofluid collection for metabolic analysis.
1. Animal Handling and Dosing:
- Acclimate mice to the experimental conditions for at least one week.
- Prepare a sterile dosing solution of ILA-d5 in a vehicle appropriate for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). A typical dose might range from 10-50 mg/kg body weight.[4]
- Administer the ILA-d5 solution to the mice. A control group should receive the vehicle only.
2. Sample Collection:
- At predetermined time points (e.g., 0, 1, 4, 8, 24 hours) post-administration, collect blood samples via a suitable method (e.g., tail vein, cardiac puncture).
- Collect urine and feces if required for excretion analysis.
- At the final time point, euthanize the mice and harvest tissues of interest (e.g., liver, intestine, tumor).
- Immediately flash-freeze the tissues in liquid nitrogen and store them at -80°C.
3. Sample Preparation:
- Plasma: Centrifuge the collected blood to separate plasma. Precipitate proteins by adding three volumes of ice-cold acetonitrile, vortex, and centrifuge. Collect the supernatant for analysis.
- Tissues: Homogenize the frozen tissues in a suitable solvent (e.g., 80% methanol). Centrifuge the homogenate to pellet debris and collect the supernatant containing metabolites.
- Dry the extracts and reconstitute as described in the in vitro protocol.
Protocol 3: LC-MS/MS Analysis of ILA-d5 and its Metabolites
This protocol provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.
1. Chromatographic Separation:
- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating indole (B1671886) derivatives.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 40°C.
2. Mass Spectrometry Detection:
- Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode. Optimization is required.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification of ILA, ILA-d5, and potential metabolites.
- MRM Transitions: Specific precursor-to-product ion transitions need to be optimized for each analyte. Example transitions are provided in the data tables below.
Data Presentation
The following tables present example quantitative data that could be obtained from ILA-d5 tracer studies. Note: The values presented are for illustrative purposes only and do not represent actual experimental data.
Table 1: LC-MS/MS Parameters for ILA and ILA-d5
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Indolelactic acid (ILA) | 206.08 | 130.07 | 15 |
| This compound (ILA-d5) | 211.11 | 135.09 | 15 |
Table 2: Example Data from In Vitro ILA-d5 Tracing in HCT116 Cells
| Time (hours) | Intracellular ILA (µM) | Intracellular ILA-d5 (µM) | % ILA-d5 Enrichment |
| 0 | 1.2 ± 0.2 | 0.0 | 0.0 |
| 2 | 1.5 ± 0.3 | 5.8 ± 0.9 | 79.5 |
| 6 | 1.8 ± 0.4 | 12.3 ± 1.5 | 87.2 |
| 12 | 2.1 ± 0.5 | 15.1 ± 2.0 | 87.8 |
| 24 | 2.5 ± 0.6 | 14.5 ± 1.8 | 85.3 |
Table 3: Example Data from In Vivo ILA-d5 Tracing in Mice (Plasma)
| Time (hours) | Plasma ILA (ng/mL) | Plasma ILA-d5 (ng/mL) |
| 0 | 25.3 ± 5.1 | 0.0 |
| 1 | 30.1 ± 6.2 | 150.7 ± 25.4 |
| 4 | 28.5 ± 5.8 | 85.2 ± 15.1 |
| 8 | 26.9 ± 5.5 | 40.6 ± 8.9 |
| 24 | 25.8 ± 5.3 | 5.1 ± 1.2 |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Tryptophan to Indolelactic Acid
Tryptophan can be metabolized by both host enzymes and the gut microbiota into various indole derivatives, including indolelactic acid.[5]
Tryptophan to Indolelactic Acid Pathway
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Indolelactic acid is a known ligand for the Aryl Hydrocarbon Receptor (AHR). Upon binding, the AHR complex translocates to the nucleus and initiates the transcription of target genes.
AHR Signaling Pathway Activation by ILA-d5
Experimental Workflow for ILA-d5 Tracer Studies
The overall workflow for a metabolic tracing study using ILA-d5 is summarized below.
ILA-d5 Metabolic Tracing Workflow
References
- 1. hmdb.ca [hmdb.ca]
- 2. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling the Complexities of Tryptophan Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 4. Stable isotope-labeled tryptophan as a precursor for studying the disposition of quinolinic acid in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UPLC-MS-based Urine Metabolomics Reveals Indole-3-lactic acid and Phenyllactic acid as Conserved Biomarkers for Alcohol-induced Liver Disease in the Ppara-null Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of Indoleamines in Biological Matrices using LC-MS/MS with Indolelactic Acid-d5 Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamines, a class of biogenic amines derived from the essential amino acid tryptophan, play crucial roles in various physiological and pathological processes. Key indoleamines include serotonin (B10506), melatonin, and tryptamine, which are involved in neurotransmission, mood regulation, sleep-wake cycles, and immune responses. The metabolic pathways of tryptophan, including the kynurenine (B1673888) and serotonin pathways, are of significant interest in drug discovery and development for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[1][2][3][4][5]
Accurate and sensitive quantification of indoleamines in biological matrices is essential for understanding their roles in health and disease and for the development of novel therapeutics. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high selectivity, sensitivity, and throughput.[6][7][8] The use of a stable isotope-labeled internal standard, such as Indolelactic acid-d5, is critical for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of the quantitative results.[9][10]
This application note provides a detailed protocol for the simultaneous quantification of multiple indoleamines in plasma and tissue homogenates using a validated LC-MS/MS method with this compound as an internal standard.
Signaling Pathway
The metabolism of tryptophan is a complex process involving multiple enzymatic steps that lead to the production of various biologically active molecules. The two primary pathways are the kynurenine pathway and the serotonin pathway. The indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) enzymes catalyze the first and rate-limiting step of the kynurenine pathway.[1][2][3]
Caption: Tryptophan metabolism via the serotonin and kynurenine pathways.
Experimental Workflow
The overall experimental workflow for the quantitative analysis of indoleamines is depicted below. It involves sample collection, preparation, LC-MS/MS analysis, and data processing.
Caption: Experimental workflow for indoleamine quantification.
Materials and Methods
-
Indoleamine standards (Serotonin, Melatonin, Tryptamine, etc.)
-
This compound (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrices (e.g., plasma, tissue)
A protein precipitation method is used for sample extraction.[11]
-
Aliquoting: Aliquot 100 µL of the biological sample (plasma or tissue homogenate) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels).
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to each sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[12]
-
Supernatant Collection: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
The chromatographic separation is achieved using a reversed-phase C18 column.[13][14]
-
UHPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a specified time to ensure separation of all analytes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for each indoleamine and the internal standard are monitored.
Data Presentation
The quantitative data for the assay performance should be summarized in the following tables.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | R² |
|---|---|---|
| Serotonin | 1 - 1000 | >0.99 |
| Melatonin | 0.1 - 100 | >0.99 |
| Tryptamine | 0.5 - 500 | >0.99 |
| Other Indoleamines | Define Range | >0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|---|---|
| Serotonin | LQC | 5 | <15% | <15% | 85-115% |
| MQC | 50 | <15% | <15% | 85-115% | |
| HQC | 500 | <15% | <15% | 85-115% | |
| Melatonin | LQC | 0.5 | <15% | <15% | 85-115% |
| MQC | 5 | <15% | <15% | 85-115% | |
| HQC | 50 | <15% | <15% | 85-115% | |
| Tryptamine | LQC | 2 | <15% | <15% | 85-115% |
| MQC | 20 | <15% | <15% | 85-115% |
| | HQC | 200 | <15% | <15% | 85-115% |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
|---|---|---|
| Serotonin | >80% | <15% |
| Melatonin | >80% | <15% |
| Tryptamine | >80% | <15% |
Conclusion
This application note provides a robust and reliable LC-MS/MS method for the quantitative analysis of indoleamines in biological matrices. The use of this compound as an internal standard ensures high accuracy and precision. This method is suitable for a wide range of research and drug development applications where the monitoring of indoleamine levels is critical. The provided protocols and data presentation guidelines will aid researchers in implementing this assay in their laboratories.
References
- 1. Indoleamine 2,3 dioxygenase and metabolic control of immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Microbiome-immune crosstalk in allergic rhinitis: lung and intestinal microbiota mechanisms [frontiersin.org]
- 5. The Kynurenine Pathway and Indole Pathway in Tryptophan Metabolism Influence Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective inhibition of indoleamine and tryptophan 2,3-dioxygenases: Comparative study on kynurenine pathway in cell lines via LC-MS/MS-based targeted metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. Reliable chromatographic assay for measuring of indoleamine 2,3-dioxygenase 1 (IDO1) activity in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
Troubleshooting & Optimization
potential for deuterium exchange in Indolelactic acid-d5
This guide provides troubleshooting advice and frequently asked questions regarding the potential for deuterium (B1214612) exchange in Indolelactic acid-d5. It is intended for researchers, scientists, and drug development professionals using this isotopically labeled compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
A1: this compound is a stable isotope-labeled form of Indolelactic acid. While the exact labeling pattern should be confirmed from the supplier's certificate of analysis, a common synthesis route for d5-indole derivatives involves deuteration of the indole (B1671886) ring.[1] Therefore, the five deuterium atoms are typically located on the aromatic indole ring at positions C2, C4, C5, C6, and C7. The hydrogen atoms on the lactic acid side chain are generally not deuterated in a "d5" labeled compound, except for the labile protons on the hydroxyl and carboxylic acid groups which can readily exchange with deuterated solvents.
Q2: Which deuterium atoms on this compound are at risk of exchanging back to hydrogen (H/D back-exchange)?
A2: The stability of the deuterium labels varies depending on their position on the molecule.
-
High Risk (Labile): Any deuterium atoms on the hydroxyl (-OD) and carboxylic acid (-COOD) groups of the side chain are highly labile. They will rapidly exchange with protons from any protic solvent like water (H₂O) or methanol (B129727) (CH₃OH).[2]
-
Medium to High Risk (Ring Deuteriums): The deuterium atoms on the indole ring are generally stable under neutral, aprotic conditions. However, they are susceptible to back-exchange under acidic or basic conditions, especially with elevated temperatures.[1][3][4][5] The C2 position is particularly reactive under acidic conditions in 3-substituted indoles.[1][6]
-
Low Risk (Aliphatic Side Chain): If any deuterium atoms were on the α- or β-carbons of the lactic acid side chain, they would be considered non-labile and at very low risk of exchange under typical experimental conditions.[6]
Q3: What specific experimental conditions can cause deuterium back-exchange on the indole ring?
A3: Back-exchange on the indole ring is primarily driven by exposure to protic solvents (sources of hydrogen) under catalytic conditions. Key factors include:
-
pH: Both acidic and basic conditions can catalyze H/D exchange on the indole ring.[3][5] The minimum exchange rate for backbone amide hydrogens in proteins, a related phenomenon, occurs around pH 2.6.[7]
-
Solvent: The presence of protic solvents such as water, methanol, or ethanol (B145695) is required for back-exchange to occur. Using aprotic solvents (e.g., acetonitrile, THF, dioxane) will minimize this risk.
-
Temperature: Higher temperatures accelerate the rate of exchange.[1][6] Reactions or storage at elevated temperatures in protic solvents should be avoided.
-
Catalysts: The presence of trace amounts of acid, base, or metal catalysts can facilitate the exchange.[3][8]
Q4: I am observing a loss of deuterium in my LC-MS analysis. What is the likely cause?
A4: Deuterium loss during LC-MS analysis is a known issue, particularly for compounds like indoles. Potential causes include:
-
Mobile Phase Exchange: If your mobile phase contains protic solvents like water or methanol, slow back-exchange can occur during the chromatographic run. The pH of the mobile phase can also contribute.
-
In-Source Back-Exchange: This is a significant issue, especially with Atmospheric Pressure Chemical Ionization (APCI). It has been shown that indoles fully labeled with deuterium can undergo substantial back-exchange to protonated forms within the APCI source.[9] The degree of exchange can depend on the desolvation temperature and mobile phase composition.[9]
Q5: How can I minimize unwanted deuterium exchange during my experiments and analysis?
A5: To maintain the isotopic integrity of this compound:
-
Storage: Store the compound in an aprotic solvent and at low temperatures (-20°C or -80°C) as recommended by the supplier.[10]
-
Sample Preparation: Whenever possible, use deuterated solvents (e.g., D₂O, CD₃OD) for sample preparation to avoid introducing a source of protons. If using protic solvents is unavoidable, keep the sample cold and analyze it as quickly as possible.
-
pH Control: Maintain a neutral pH unless your experimental protocol requires otherwise. If you must work under acidic or basic conditions, be aware of the potential for exchange.
-
LC-MS Analysis: If back-exchange is suspected, try using aprotic mobile phase modifiers, deuterated mobile phases, or optimizing the MS source conditions (e.g., lowering the desolvation temperature).[9]
Troubleshooting Guides
Problem: Unexpected Mass Shifts in Mass Spectrometry Data
-
Symptom: The molecular ion peak in your mass spectrum is lower than the expected mass for the fully d5-labeled compound. You may also see a distribution of peaks (e.g., M+H for d4, d3, etc.), indicating partial loss of deuterium.
-
Possible Causes:
-
Incomplete Deuteration: The initial batch of this compound may have had lower than expected isotopic purity.
-
Back-Exchange: The compound has exchanged one or more deuterium atoms for hydrogen from the solvent or sample matrix prior to or during analysis.[9]
-
-
Solutions:
-
Verify Purity: Check the certificate of analysis from the supplier for the specified isotopic enrichment. If in doubt, verify the structure and enrichment using NMR spectroscopy.[11]
-
Control Experiment: Prepare a sample of this compound in a completely aprotic solvent (e.g., acetonitrile) and inject it directly into the mass spectrometer. Compare this with a sample prepared in your usual protic mobile phase to determine if the exchange is happening during sample preparation or chromatography.
-
Optimize MS Method: If using APCI, try lowering the source's desolvation temperature.[9] Test whether changing to an Electrospray Ionization (ESI) source, if available, mitigates the problem.
-
Problem: Poor Reproducibility in Quantitative Assays
-
Symptom: When using this compound as an internal standard, you observe high variability in your results and poor assay precision.
-
Possible Causes:
-
Differential Exchange: The rate of H/D back-exchange on the internal standard is not consistent across all samples, standards, and quality controls. This can happen if there are slight variations in pH, temperature, or time between sample preparation and analysis.
-
Analyte Exchange: The non-labeled analyte itself is undergoing H/D exchange with deuterated solvents, which is less common but possible if your matrix is deuterated.
-
-
Solutions:
-
Standardize Workflow: Ensure that all samples (standards, QCs, unknowns) are prepared with identical solvents and matrices. Standardize incubation times and temperatures before analysis.
-
Assess Stability: Conduct a stability experiment by incubating the internal standard in your final sample matrix for varying amounts of time before analysis. This will help you understand the rate and extent of back-exchange under your specific conditions.
-
Immediate Analysis: Minimize the time between sample preparation and injection to reduce the window for potential exchange.
-
Data on H/D Exchange in Indole Derivatives
The following table summarizes conditions known to cause H/D exchange on the indole ring, providing context for the potential reactivity of this compound.
| Indole Derivative | Conditions (Catalyst, Solvent, Temp) | Position(s) of Exchange | % Deuterium Incorporation | Reference |
| Indole | 10 mol % Pd(OAc)₂, NaOAc, CD₃CO₂D/dioxane, 120 °C, 16 h | C2 and C3 | 81% (C2), 72% (C3) | [3] |
| 3-Substituted Indoles | 20 wt % D₂SO₄ in CD₃OD, 60–90 °C | C2, C4, C5, C6, C7 | High incorporation across the ring | [1] |
| Indole-3-propionic acid | TfOD (deuterated trifluoromethanesulfonic acid), 30 °C | C2, C4, C5, C6, C7 and partial at β-methylene | High incorporation on the ring | [6] |
| Aromatic Amines/Amides | CF₃COOD (deuterated trifluoroacetic acid) | Aromatic ring positions | Varies by substrate | [12] |
| Various Aromatics | NaBD₄-activated Pd/C, RhCl₃ or Pt/C, D₂O, Microwave | Aromatic ring positions | High incorporation | [8] |
Experimental Protocols
Protocol 1: Monitoring Deuterium Stability by ¹H NMR Spectroscopy
This protocol allows for the direct observation of H/D back-exchange at specific positions on the molecule.
-
Objective: To determine which positions on this compound are susceptible to back-exchange under specific solvent conditions.
-
Materials: this compound, deuterated aprotic NMR solvent (e.g., Acetonitrile-d3), protic solvent to be tested (e.g., H₂O), NMR tubes, NMR spectrometer.
-
Procedure:
-
Dissolve a small amount of this compound in the deuterated aprotic solvent in an NMR tube.
-
Acquire a baseline ¹H NMR spectrum. Due to the high deuteration on the ring, signals from these positions should be absent or very small.[7] You will primarily see signals from the lactic acid side chain protons.
-
Add a controlled amount (e.g., 5-10%) of the protic solvent (e.g., H₂O) to the NMR tube and mix thoroughly.
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., t = 1h, 4h, 24h).
-
Analysis: Monitor the spectra for the appearance of new signals in the aromatic region (typically 7-8 ppm for indole). The emergence of these peaks indicates that a deuterium atom at that position has been replaced by a proton.[2] The disappearance of the -OH and -COOH proton signals after adding D₂O is a classic example of this exchange for labile protons.[2]
-
Protocol 2: Assessing Deuterium Stability by LC-MS
This protocol assesses the overall isotopic stability of the compound under conditions that mimic an analytical run.
-
Objective: To quantify the extent of deuterium loss from this compound when exposed to a specific solvent system or mobile phase.
-
Materials: this compound, solvent system to be tested (e.g., 50:50 Acetonitrile:Water), LC-MS system.
-
Procedure:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., Acetonitrile).
-
Create a test sample by diluting the stock solution into the solvent system you wish to evaluate (e.g., your LC mobile phase).
-
Immediately inject a portion of the test sample into the LC-MS (t=0 analysis).
-
Incubate the remaining test sample under controlled conditions (e.g., room temperature) for a set period (e.g., 24 hours).
-
After incubation, inject the aged sample into the LC-MS.
-
Analysis: Compare the mass spectra from the t=0 and the incubated samples. Extract the ion chromatograms for the fully deuterated compound (d5) and any species that have lost deuterium (d4, d3, etc.). A decrease in the d5 peak area and a corresponding increase in the lower-mass peaks indicate back-exchange.[13][14]
-
Visualizations
References
- 1. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 3. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acid-catalyzed deuterium exchange of the indole ring protons in tryptamine derivatives [inis.iaea.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. Hydrogen-deuterium exchange reactions of aromatic compounds and heterocycles by NaBD4-activated rhodium, platinum and palladium catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Hydrogen/deuterium exchange mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Indolelactic acid-d5 Stock Solutions
This technical support center provides guidance on the long-term stability of Indolelactic acid-d5 stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, it is recommended to store this compound stock solutions at low temperatures. Specific recommendations from suppliers may vary, but general guidelines are summarized in the table below.
Q2: Which solvent should I use to prepare my this compound stock solution?
A2: The choice of solvent can impact the stability of your stock solution. Protic solvents, especially under acidic or basic conditions, may increase the risk of hydrogen-deuterium (H/D) exchange. It is advisable to use a neutral, aprotic solvent such as acetonitrile (B52724) for preparing stock solutions. If your experimental design requires a different solvent, it is crucial to perform a stability assessment in that specific solvent.
Q3: How long can I expect my this compound stock solution to be stable?
A3: The stability of your stock solution is dependent on the storage temperature and the solvent used. Based on supplier recommendations, you can expect the stability to range from one to six months. For periods exceeding these recommendations, it is essential to re-evaluate the stability of the solution.
Q4: What are the potential degradation pathways for this compound?
A4: The indole (B1671886) ring of this compound can be susceptible to oxidation. Degradation can be initiated by factors such as light exposure, extreme pH, and the presence of oxidizing agents. Potential degradation pathways may involve hydroxylation of the indole ring, followed by further oxidation and ring cleavage.
Q5: Can the deuterium (B1214612) labels on this compound exchange with hydrogen from the solvent?
A5: Yes, hydrogen-deuterium (H/D) exchange is a potential issue with deuterated standards, including this compound. The deuterium atoms on the indole ring are generally stable; however, exchange can be more likely to occur at certain positions, especially under acidic or basic conditions. This can lead to a decrease in the isotopic purity of your internal standard and affect the accuracy of your quantitative analysis.
Data Presentation: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Source |
| -80°C | Up to 6 months | MedChemExpress[1][2][3] |
| -20°C | Up to 1 month | MedChemExpress[1][2][3] |
| -20°C | Up to 6 months | United States Biological[4] |
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound stock solutions.
Issue 1: Inconsistent or drifting internal standard response.
-
Possible Cause: Degradation of the this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the stock solution has been stored at the recommended temperature and protected from light.
-
Prepare Fresh Stock: Prepare a fresh stock solution from the solid material.
-
Perform Stability Check: Conduct a stability experiment as outlined in the "Experimental Protocols" section below to determine the stability of your stock solution under your specific experimental conditions.
-
Issue 2: Appearance of an unlabeled Indolelactic acid peak in your internal standard solution.
-
Possible Cause: Hydrogen-deuterium (H/D) exchange.
-
Troubleshooting Steps:
-
Evaluate Solvent: If you are using a protic solvent (e.g., methanol, water), consider switching to an aprotic solvent (e.g., acetonitrile).
-
Check pH: Ensure the pH of your stock solution and any subsequent dilutions is neutral. Avoid highly acidic or basic conditions.
-
Incubation Experiment: Incubate a solution of your this compound in your experimental solvent and monitor for the appearance and increase of the unlabeled analyte peak over time using LC-MS/MS.
-
Issue 3: Poor peak shape or splitting.
-
Possible Cause: Degradation products co-eluting with the main peak.
-
Troubleshooting Steps:
-
Optimize Chromatography: Adjust your chromatographic method (e.g., gradient, mobile phase composition) to try and separate the degradation products from the parent compound.
-
Prepare Fresh Solution: Analyze a freshly prepared stock solution to see if the issue persists. If the peak shape is good with the fresh solution, it is a strong indicator of degradation in the older solution.
-
Experimental Protocols
Protocol: Assessment of Long-Term Stability of this compound Stock Solution
Objective: To determine the stability of an this compound stock solution over a defined period under specific storage conditions.
Materials:
-
This compound solid material
-
High-purity solvent (e.g., acetonitrile)
-
Volumetric flasks and pipettes
-
Amber glass vials with screw caps
-
LC-MS/MS system
Methodology:
-
Prepare a fresh stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent. This will be your "time zero" reference.
-
Aliquot the stock solution into multiple amber glass vials to avoid repeated freeze-thaw cycles of the main stock.
-
Store the aliquots under the desired storage conditions (e.g., -20°C and -80°C).
-
At each time point (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Prepare a working solution from the thawed aliquot and a fresh working solution from the "time zero" reference stock (which should be freshly prepared at each time point for the most accurate comparison, or from a freshly thawed aliquot of the initial stock).
-
Analyze both the aged and fresh working solutions by LC-MS/MS.
-
Compare the peak area response of the aged solution to the fresh solution. A significant decrease (e.g., >15%) in the peak area of the aged solution indicates degradation.
Mandatory Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound stock solutions.
Caption: Hypothetical signaling pathway involving Indolelactic acid and the Aryl Hydrocarbon Receptor (AHR).
References
Technical Support Center: Optimizing LC-MS/MS for Indolelactic Acid-d5
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the LC-MS/MS detection of Indolelactic acid-d5.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my analysis?
This compound is a stable isotope-labeled (SIL) internal standard. Its fundamental purpose is to serve as a reference compound to correct for variations during sample preparation and analysis. Since this compound is chemically almost identical to the unlabeled analyte (Indolelactic acid), it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability. By adding a known quantity of the d5-internal standard to all samples, calibrators, and quality controls, the ratio of the analyte's signal to the internal standard's signal is used for quantification, which leads to significantly more accurate and precise results.
Q2: I am not detecting a signal for my this compound standard. What are the common causes?
Failure to detect a signal can stem from several factors:
-
Incorrect MS/MS Parameters: The mass spectrometer must be set to monitor the specific precursor-to-product ion transition for this compound. If these are unknown, a compound optimization procedure must be performed.
-
Source Conditions: The ionization source parameters (e.g., gas temperature, gas flow, spray voltage) may not be optimal for this compound. Indole (B1671886) compounds are often analyzed using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[1]
-
Sample Preparation Issues: The internal standard may have been omitted from the sample, or an error in dilution may have resulted in a concentration that is below the instrument's limit of detection.
-
LC Conditions: The chromatographic conditions may not be suitable, causing the peak to be excessively broad or not to elute from the column at all.
Q3: My this compound peak is showing poor shape (e.g., tailing, splitting). How can I fix this?
Poor peak shape is typically a chromatographic issue. Consider the following:
-
Column Choice: A C18 reversed-phase column is commonly used for the separation of indole compounds.[1] Ensure your column is in good condition.
-
Mobile Phase: The use of a mobile phase additive like formic acid (typically 0.1%) is crucial for good peak shape for acidic compounds like Indolelactic acid.[2]
-
Sample Solvent: Ensure the sample is dissolved in a solvent that is compatible with the initial mobile phase conditions to avoid peak distortion.
-
System Contamination: Contaminants in the LC system can lead to peak shape issues. A system flush may be required.
Q4: The retention time of my this compound is different from the unlabeled Indolelactic acid. Is this normal?
A slight shift in retention time between a deuterated internal standard and its unlabeled counterpart can sometimes occur. This phenomenon, known as an "isotopic effect," is more pronounced with a higher number of deuterium (B1214612) substitutions and can be influenced by the chromatography conditions. While minor shifts are often acceptable, a significant separation can be problematic as the two compounds may be affected differently by matrix effects. If the separation is large, consider modifying the LC gradient or temperature to achieve better co-elution.
Q5: I'm observing significant ion suppression for my this compound signal. What steps can I take to mitigate this?
Ion suppression is a common matrix effect in LC-MS/MS. To address it:
-
Improve Sample Preparation: Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components. Simple protein precipitation may not be sufficient for complex matrices.[2]
-
Optimize Chromatography: Adjust the LC method to chromatographically separate the Indolelactic acid from the co-eluting matrix components that are causing the suppression.
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and thereby lessen the suppression effect.
Troubleshooting Guides
This section addresses specific issues in a problem/solution format to guide you through the experimental workflow.
Issue 1: No or Low Signal for this compound
| Potential Cause | Troubleshooting Step |
| Incorrect MRM Transition | The Multiple Reaction Monitoring (MRM) transition is incorrect. You must determine the optimal precursor and product ions. See the Experimental Protocols section for a detailed guide on compound optimization. |
| Suboptimal Ionization | The ionization source is not properly tuned for this molecule. Infuse a standard solution of this compound directly into the mass spectrometer and optimize source parameters such as gas flows, temperatures, and spray voltage. |
| Degradation of Standard | The standard may have degraded. Prepare fresh stock and working solutions from the powdered standard. |
| LC Pump or Injector Issue | There may be a hardware problem. Check for leaks, ensure the system pressure is stable, and verify the injector is working correctly by injecting a well-characterized standard. |
Issue 2: High Background or Baseline Noise
| Potential Cause | Troubleshooting Step |
| Contaminated Mobile Phase | Prepare fresh mobile phase using high-purity, LC-MS grade solvents and additives. |
| Dirty Ion Source | The ion source is a common site of contamination buildup. Follow the manufacturer's instructions to clean the ion source components. |
| Carryover from Previous Injection | Inject a blank solvent sample after a high-concentration sample to check for carryover. If observed, improve the needle wash method in your autosampler settings. |
| Contaminated LC System | Flush the entire LC system, including the column, with a strong solvent wash sequence (e.g., isopropanol, acetonitrile (B52724), water). |
Quantitative Data Summary
The following tables provide recommended starting parameters for your LC-MS/MS method. Note that these may require further optimization on your specific instrument.
Table 1: Recommended LC Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 10 µL |
| Example Gradient | 0-2 min, 10% B; 2-10 min, 10-90% B; 10-12 min, 90% B; 12-12.1 min, 90-10% B; 12.1-15 min, 10% B |
Table 2: MS/MS Parameters for Indolelactic Acid and its d5-Isotopologue
Note: The exact product ions and optimal collision energies must be determined experimentally on your instrument. The values below are predicted based on common fragmentation patterns and require optimization.
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Indolelactic Acid | Positive (ESI+) | 206.1 | To be determined | To be determined | Optimize (10-40) |
| Indolelactic Acid | Negative (ESI-) | 204.1 | To be determined | To be determined | Optimize (10-40) |
| This compound | Positive (ESI+) | 211.1 | To be determined | To be determined | Optimize (10-40) |
| This compound | Negative (ESI-) | 209.1 | To be determined | To be determined | Optimize (10-40) |
Experimental Protocols
Protocol 1: MRM Parameter Optimization for this compound
This protocol outlines the steps to determine the optimal MRM transitions and collision energies.[3]
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Find the Precursor Ion: Acquire full scan mass spectra in both positive and negative ionization modes to identify the precursor (parent) ion. For this compound, this will be the [M+H]+ ion (predicted m/z 211.1) or the [M-H]- ion (predicted m/z 209.1).
-
Generate Product Ions: Set the mass spectrometer to perform a product ion scan on the selected precursor ion. This will fragment the precursor and show the resulting product (daughter) ions.
-
Select Product Ions: Choose the most intense and stable product ions for your MRM transitions. It is best practice to select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).
-
Optimize Collision Energy: For each selected MRM transition, perform a collision energy optimization. The instrument software will typically ramp the collision energy over a specified range while monitoring the product ion intensity. The energy that produces the maximum signal should be used for the final method.
-
Optimize Fragmentor/Cone Voltage: Optimize the fragmentor or cone voltage to maximize the intensity of the precursor ion.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Sample Collection: Collect 100 µL of the biological sample (e.g., plasma, serum, tissue homogenate).
-
Add Internal Standard: Add a small volume (e.g., 10 µL) of a known concentration of this compound working solution to each sample.
-
Precipitate Proteins: Add 300 µL of ice-cold acetonitrile to the sample.
-
Vortex: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C.
-
Collect Supernatant: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for LC-MS/MS analysis.
Caption: A decision tree for troubleshooting low signal issues.
References
addressing signal suppression of Indolelactic acid-d5 in plasma
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering signal suppression when analyzing Indolelactic acid-d5 (ILA-d5) in plasma samples using Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for ILA-d5 analysis?
Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as ILA-d5, is reduced by co-eluting compounds from the sample matrix.[1][2][3] In plasma, these interfering components can include phospholipids (B1166683), salts, and proteins.[2][4] This phenomenon leads to a decreased signal intensity, which can cause poor sensitivity, inaccurate quantification, and lack of reproducibility in your results.[2][3]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like this compound used?
A stable isotope-labeled internal standard is the preferred choice because it has nearly identical chemical and physical properties to the endogenous (non-labeled) analyte.[5] It will co-elute with the target analyte and experience the same degree of ion suppression or enhancement.[1][5] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even if the absolute signal intensity fluctuates due to matrix effects.[1]
Q3: What are the most common causes of ion suppression when analyzing plasma samples?
The primary causes of ion suppression in plasma are endogenous matrix components that interfere with the ionization process in the mass spectrometer's source.[4] Key culprits include:
-
Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[2][5]
-
Salts and Buffers: High concentrations of non-volatile salts from sample collection tubes or buffers can interfere with droplet formation and desolvation in the ESI source.[2]
-
Proteins: Although most are removed during sample preparation, residual proteins can still affect ionization efficiency.[6]
-
Exogenous Substances: Contaminants from plasticware, dosing vehicles, or co-administered drugs can also co-elute and cause suppression.[3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating signal suppression in your ILA-d5 analysis.
Problem: I am observing low signal intensity, poor reproducibility, or inaccurate quantification for ILA-d5.
This is a primary indication that ion suppression may be affecting your analysis.[2] Follow this workflow to diagnose and address the issue.
Caption: A logical workflow for diagnosing and addressing ion suppression.
Q4: How can I determine if ion suppression is affecting my ILA-d5 analysis?
A quantitative assessment can be made using the post-extraction spike method .[5] This involves comparing the analyte response in a clean solvent to its response in an extracted blank plasma sample. A significant decrease in signal in the plasma sample indicates suppression. A semi-quantitative method is the post-column infusion experiment , where a constant flow of ILA-d5 is introduced into the mass spectrometer.[2] A dip in the signal when a blank plasma extract is injected reveals the retention time regions where suppression occurs.[2][6]
Q5: My protein precipitation (PPT) protocol is fast, but I suspect it's causing suppression. What are my alternatives?
While PPT is simple, it is often the least effective method for removing phospholipids and other interferences, leading to significant ion suppression.[2][3][5] Cleaner extracts can be obtained with more rigorous techniques:
-
Liquid-Liquid Extraction (LLE): This method partitions the analyte into an immiscible organic solvent, leaving many matrix components behind. The choice of solvent and pH are critical for good recovery.[2][5]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain the analyte while matrix components are washed away.[2][5] This is often the most effective way to minimize ion suppression.[5]
Q6: Can I just dilute my sample to reduce the matrix effect?
Diluting the sample can reduce the concentration of interfering species, but it also reduces the concentration of your analyte, ILA-d5.[7] This approach may be viable if your analyte concentration is high and the assay has sufficient sensitivity, but it is often not suitable for trace analysis.[3][7]
Q7: How can I optimize my chromatography to avoid signal suppression?
The goal is to chromatographically separate ILA-d5 from the interfering matrix components.[1]
-
Adjust Gradient: Modify the mobile phase gradient to better resolve the analyte peak from early-eluting salts and late-eluting phospholipids.[3]
-
Change Column: Consider a different column chemistry (e.g., a biphenyl (B1667301) or pentafluorophenyl phase) that may offer different selectivity for ILA-d5 and matrix components.
-
Divert Flow: Use a diverter valve to send the early-eluting, salt-heavy portion of the run to waste instead of the mass spectrometer.
Quantitative Comparison of Sample Preparation Techniques
The choice of sample preparation has a significant impact on the degree of ion suppression. While specific values vary by analyte and method, the following table provides an illustrative comparison of the effectiveness of different techniques in reducing matrix effects and recovering the analyte.
| Sample Preparation Method | Analyte Recovery | Phospholipid Removal | Resulting Ion Suppression | Throughput |
| Protein Precipitation (PPT) | Good to Excellent | Poor | High | High |
| Liquid-Liquid Extraction (LLE) | Variable | Good | Moderate to Low | Medium |
| Solid-Phase Extraction (SPE) | Excellent | Excellent | Very Low | Low to Medium |
| This table presents representative data to illustrate general trends observed in LC-MS analysis.[2][3][5] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows for the quantitative calculation of ion suppression.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike ILA-d5 into the final reconstitution solvent at a known concentration (e.g., 50 ng/mL).
-
Set B (Post-Spike Matrix): Extract a blank plasma sample using your chosen preparation method (e.g., SPE as described in Protocol 2). Spike ILA-d5 into the final, dried extract before reconstitution to the same final concentration as Set A.
-
Set C (Pre-Spike Matrix): Spike ILA-d5 into blank plasma at the same concentration, then follow the full extraction procedure.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect (ME):
-
ME (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.
-
-
Calculate Recovery (RE):
-
RE (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Caption: Workflow for the post-extraction spike method to quantify matrix effects.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is recommended for achieving the cleanest possible extract and minimizing ion suppression.
-
Sample Pre-treatment: To 100 µL of plasma, add 10 µL of a working internal standard solution. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase cartridge, 30 mg, 1 mL) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.
-
Elution: Elute ILA-d5 and the internal standard with 1 mL of methanol or an appropriate elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen at 40°C.[2] Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).[2]
Caption: Step-by-step workflow for Solid-Phase Extraction (SPE).
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 7. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
troubleshooting poor peak shape for Indolelactic acid-d5
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape for Indolelactic acid-d5 in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape I might observe for this compound?
Poor peak shape in chromatography can manifest in several ways. The most common issues are peak tailing, peak fronting, and peak splitting. Ideally, a chromatographic peak should be symmetrical and have a Gaussian shape.[1] Deviations from this symmetry can compromise resolution, reduce accuracy in quantification, and indicate underlying issues with your analytical method or instrument.[2][3]
-
Peak Tailing: The latter half of the peak is broader than the front half. This is the most common peak shape problem.[4]
-
Peak Fronting: The front half of the peak is broader than the latter half. These peaks are often described as "shark fins" or "sailboats".[5]
-
Peak Splitting or Doubling: The peak appears as two or more merged peaks. This can be caused by a problem at the column inlet or an incompatibility between the sample solvent and the mobile phase.[4][6]
Q2: My this compound peak is tailing. What are the potential causes and how can I fix it?
Peak tailing is often a result of unwanted secondary interactions between the analyte and the stationary phase, or other issues within the chromatographic system.[3][7] Indolelactic acid has a carboxylic acid group and an indole (B1671886) amine group, making it susceptible to interactions that can cause tailing.
Potential Causes & Solutions:
-
Secondary Silanol (B1196071) Interactions: The primary cause of peak tailing for compounds with basic functional groups (like the indole amine) is the interaction with ionized silanol groups on the silica-based stationary phase.[7]
-
Solution: Lower the mobile phase pH by adding an acidic modifier like formic acid (typically 0.1%).[8] At a lower pH (e.g., pH 2.5-3), the silanol groups are protonated and less likely to interact with the analyte.[9] Also, ensure your buffer concentration is sufficient (e.g., >5 mM) to maintain a stable pH.[2][7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[4][7]
-
Solution: Dilute your sample and reinject. If the peak shape improves, column overload was the likely cause.[4]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet frit or within the packing bed can create active sites that cause tailing.[6] Using mobile phases outside the recommended pH range (typically pH 2-8 for silica (B1680970) columns) can also degrade the stationary phase.[2]
-
Solution: Use a guard column to protect the analytical column.[2] If contamination is suspected, try flushing the column (reversing the column direction may help remove inlet blockage, but check the manufacturer's instructions first).[6][7] If the column is old or has been used extensively, it may need to be replaced.[2]
-
Q3: My this compound peak is fronting. What does this mean?
Peak fronting is less common than tailing but should be addressed as it affects quantification.[2][5]
Potential Causes & Solutions:
-
Sample Overload: This is the most frequent cause of peak fronting.[5] When the number of analyte molecules exceeds the available interaction sites on the stationary phase, some molecules travel ahead, causing the peak to front.[5]
-
Solution: Dilute the sample (e.g., a 1-to-10 dilution) or reduce the injection volume.[5]
-
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a distorted, fronting peak.[10]
-
Column Collapse: A sudden physical change or void in the column packing can lead to severe peak fronting.[2][4] This can happen if the column is operated outside its recommended temperature or pH limits.[2]
-
Solution: This is an irreversible failure. The column must be replaced.[2]
-
Q4: Why is my this compound peak splitting into two?
Peak splitting indicates that the analyte band is being disrupted, often before the separation process begins.[6]
Potential Causes & Solutions:
-
Partially Blocked Column Frit: Debris from the sample, mobile phase, or worn instrument seals can clog the inlet frit of the column.[2][6]
-
Solution: Replace the frit if possible, or back-flush the column (check manufacturer's guidelines). Using an in-line filter or guard column can prevent this.[7]
-
-
Column Void: A void or channel can form in the packing material at the head of the column.[4][7]
-
Solution: If a void is suspected, replacing the column is the most reliable solution.[7]
-
-
Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate at the head of the column, leading to a split peak.[4][12]
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving poor peak shape for this compound.
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols & Data
Sample LC-MS/MS Protocol for this compound
This protocol is a representative method based on typical analyses of indole compounds.[13][14][15] Optimization will be required for your specific application and instrument.
1. Sample Preparation (Protein Precipitation) [13][16]
-
To 100 µL of sample (e.g., plasma, serum, tissue homogenate), add 200-300 µL of ice-cold acetonitrile.
-
If not already present, add the internal standard (this compound) at this stage.
-
Vortex vigorously for 30-60 seconds to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new vial for LC-MS analysis.
-
Optional: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[17]
2. LC Parameters
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9-4 µm particle size).[13][18]
-
Mobile Phase B: Acetonitrile or Methanol.[13]
-
Gradient:
-
0-1 min: 10% B
-
1-8 min: 10% to 90% B
-
8-10 min: Hold at 90% B
-
10.1-12 min: Return to 10% B (equilibration)
-
-
Flow Rate: 0.25 - 0.4 mL/min.[13]
-
Column Temperature: 30-40°C.[19]
-
Injection Volume: 5-10 µL.
3. MS Parameters (Triple Quadrupole)
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. Test for optimal sensitivity.
-
Monitoring: Multiple Reaction Monitoring (MRM)
-
Example Transition: The exact m/z transition for this compound should be determined by direct infusion. The non-deuterated form has a mass of ~205.08 Da, so the d5 isotopologue will be ~210.11 Da.[20] A potential transition would involve the loss of the carboxylic acid group (-44 Da).
Data Presentation: Impact of Method Parameters on Peak Shape
The following tables summarize how key parameters can affect peak shape, helping you to choose the right starting conditions.
Table 1: Effect of Mobile Phase pH on Peak Tailing
| Mobile Phase pH | Silanol Group State | Analyte Interaction | Expected Peak Shape |
| 7.0 (Neutral) | Deprotonated (SiO-) | Strong ionic interaction | Severe Tailing |
| 4.5 (Buffered) | Partially Protonated | Reduced ionic interaction | Moderate Tailing |
| < 3.0 (Acidic) | Protonated (SiOH) | Minimal ionic interaction | Symmetrical |
Table 2: Effect of Sample Concentration & Solvent on Peak Shape
| Sample Concentration | Sample Solvent | Expected Peak Shape | Primary Cause |
| High | Any | Fronting or Tailing | Column Overload[5][7] |
| Low | Stronger than Mobile Phase | Fronting or Split | Poor Focusing[10] |
| Low | Weaker than Mobile Phase | Symmetrical / Sharp | Good Focusing[10] |
| Low | Immiscible with Mobile Phase | Splitting | Sample Precipitation[4] |
Logical Relationships in Troubleshooting
The diagram below illustrates the relationship between common problems and their likely causes, which can help guide your troubleshooting efforts more efficiently.
Caption: Relationship between peak problems and their causes.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. acdlabs.com [acdlabs.com]
- 5. youtube.com [youtube.com]
- 6. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. researchgate.net [researchgate.net]
- 9. rjptonline.org [rjptonline.org]
- 10. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. halocolumns.com [halocolumns.com]
- 12. echemi.com [echemi.com]
- 13. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. LC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 17. organomation.com [organomation.com]
- 18. preprints.org [preprints.org]
- 19. HILIC Stationary Phases | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. DL-Indole-3-lactic Acid-d5 | LGC Standards [lgcstandards.com]
avoiding isotopic crosstalk with Indolelactic acid-d5
Welcome to the technical support center for Indolelactic acid-d5 (ILA-d5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding isotopic crosstalk and ensuring data integrity in mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What is isotopic crosstalk and why is it a concern when using this compound?
A1: Isotopic crosstalk, in the context of LC-MS/MS, refers to the interference where the signal from the naturally occurring isotopes of the unlabeled analyte (Indolelactic acid) contributes to the signal of the deuterated internal standard (this compound), or vice-versa.[1] This interference can lead to an inaccurate measurement of the analyte-to-internal standard ratio, compromising the precision and accuracy of quantification.[2] Given that ILA-d5 is used as an internal standard for the precise quantification of endogenous ILA, even minor crosstalk can lead to significant errors in concentration determination.
Q2: What are the primary causes of isotopic crosstalk with ILA-d5?
A2: The primary causes of isotopic crosstalk with ILA-d5 include:
-
Natural Isotopic Abundance: The unlabeled Indolelactic acid has naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) that can result in a mass-to-charge ratio (m/z) that overlaps with the m/z of the ILA-d5 internal standard.
-
Isotopic Purity of the Internal Standard: The ILA-d5 standard may contain a small percentage of unlabeled or partially labeled ILA molecules as impurities from its synthesis.[3]
-
In-source Fragmentation: Fragmentation of the analyte or internal standard within the mass spectrometer's ion source can potentially generate ions that interfere with the targeted precursor ions.
Q3: How can I assess the potential for isotopic crosstalk in my assay?
A3: A systematic assessment should be performed during method development. This involves analyzing high-concentration solutions of the analyte and the internal standard separately to check for any signal contribution in the other's mass transition channel. A detailed experimental protocol for this assessment is provided below.
Troubleshooting Guide
Issue: I am observing unexpected variability or inaccuracy in my quantitative results when using ILA-d5.
This could be a sign of isotopic crosstalk. Follow these troubleshooting steps to diagnose and mitigate the issue.
| Troubleshooting Step | Rationale | Action |
| 1. Verify Isotopic Purity | The isotopic purity of the ILA-d5 internal standard is crucial. Impurities can directly contribute to the analyte signal. | Analyze a high-concentration solution of the ILA-d5 standard alone. Check for any signal response in the MRM transition of the unlabeled ILA. The contribution should be minimal (ideally <0.1%). |
| 2. Assess Analyte Contribution | High concentrations of the unlabeled analyte can lead to a significant contribution to the internal standard signal due to natural isotope distribution. | Analyze a high-concentration solution of unlabeled ILA (at the upper limit of quantification, ULOQ). Monitor the MRM transition of ILA-d5 for any signal. This will quantify the extent of the crosstalk from the analyte to the internal standard. |
| 3. Optimize Chromatography | Chromatographic separation of the analyte and internal standard, although generally not expected for isotopologues, can sometimes occur (isotope effect) and may exacerbate matrix effects. | Ensure perfect co-elution of ILA and ILA-d5. If a slight separation is observed, adjust the chromatographic method (e.g., gradient, column chemistry) to achieve co-elution.[4] |
| 4. Adjust Internal Standard Concentration | The concentration of the internal standard can influence the impact of crosstalk. | If significant crosstalk from the analyte to the IS is observed, increasing the concentration of the ILA-d5 may help to minimize the relative contribution of the interfering signal. However, be mindful of potential ion suppression. |
| 5. Select Alternative MRM Transitions | The choice of precursor and product ions can impact the degree of isotopic overlap. | If possible, investigate alternative MRM transitions for both ILA and ILA-d5 that are less prone to isotopic interference. |
Quantitative Data Summary
The following table provides representative data from an experiment designed to assess isotopic crosstalk between Indolelactic acid and this compound.
| Sample | Analyte Concentration (ng/mL) | IS Concentration (ng/mL) | Analyte MRM Response (cps) | IS MRM Response (cps) | % Crosstalk |
| Blank | 0 | 50 | 50 | 1,500,000 | N/A |
| IS only | 0 | 50 | 150 | 1,510,000 | 0.01% |
| Analyte ULOQ | 1000 | 50 | 3,500,000 | 2,500 | 0.17% |
| Analyte LLOQ | 1 | 50 | 4,000 | 65 | N/A |
% Crosstalk (IS only) = (Analyte MRM Response in IS only / IS MRM Response in IS only) * 100 % Crosstalk (Analyte ULOQ) = (IS MRM Response in Analyte ULOQ / IS MRM Response in IS only) * 100
Experimental Protocols
Protocol 1: Assessment of Isotopic Crosstalk
Objective: To quantify the bidirectional isotopic crosstalk between Indolelactic acid and this compound.
Methodology:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Indolelactic acid in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Prepare Working Solutions:
-
Analyte ULOQ Sample: Spike a suitable matrix (e.g., surrogate plasma) with the Indolelactic acid stock solution to achieve a final concentration at the upper limit of quantification (ULOQ), for example, 1000 ng/mL.
-
Internal Standard Sample: Spike the matrix with the this compound stock solution to achieve the working concentration used in the assay, for example, 50 ng/mL.
-
-
LC-MS/MS Analysis:
-
Inject the "Analyte ULOQ Sample" and monitor both the MRM transition for Indolelactic acid and the MRM transition for this compound.
-
Inject the "Internal Standard Sample" and monitor both MRM transitions.
-
-
Data Analysis:
-
Analyte to IS Crosstalk: In the chromatogram from the "Analyte ULOQ Sample," measure the peak area in the this compound MRM channel. Compare this to the peak area of the "Internal Standard Sample" in the same channel to calculate the percentage of crosstalk.
-
IS to Analyte Crosstalk: In the chromatogram from the "Internal Standard Sample," measure the peak area in the Indolelactic acid MRM channel. Compare this to the peak area of a low concentration standard (e.g., LLOQ) to assess the impact on the lower end of the calibration curve.
-
Visualizations
Signaling Pathway of Indolelactic Acid
Indolelactic acid is a tryptophan metabolite that has been shown to activate the Aryl Hydrocarbon Receptor (AhR) signaling pathway. This activation can lead to the translocation of AhR to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). The AhR/ARNT complex then binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, including those involved in the Nrf2 antioxidant response.
Caption: Signaling pathway of Indolelactic acid via AhR and Nrf2.
Experimental Workflow for Isotopic Crosstalk Assessment
The following diagram illustrates a logical workflow for assessing and mitigating isotopic crosstalk in an LC-MS/MS assay using this compound.
Caption: Workflow for assessing and mitigating isotopic crosstalk.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Cell signaling pathways step-by-step [mindthegraph.com]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Collision Energy for Indolelactic acid-d5 MRM Transitions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Multiple Reaction Monitoring (MRM) parameters for Indolelactic acid-d5 (ILA-d5). The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and data presentation guidelines to ensure successful and accurate quantification of ILA-d5 in your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the optimization of MRM transitions for stable isotope-labeled internal standards like this compound.
FAQs
-
Q1: What are the expected precursor ions for this compound (ILA-d5)?
-
A1: The molecular formula for unlabeled Indolelactic acid is C₁₁H₁₁NO₃. In positive ion mode electrospray ionization (ESI+), the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of approximately 206.1. For ILA-d5, with five deuterium (B1214612) atoms replacing five hydrogen atoms, the expected protonated precursor ion [M+H]⁺ will be at an m/z of approximately 211.1. In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ of unlabeled ILA is observed at an m/z of approximately 204.1.[1] Therefore, for ILA-d5, the expected deprotonated precursor ion [M-H]⁻ will be at an m/z of approximately 209.1.
-
-
Q2: What are the likely product ions for ILA-d5 to monitor in an MRM experiment?
-
A2: The fragmentation of indole-containing molecules often involves the loss of the carboxylic acid group (-COOH) and the formation of a stable quinolinium ion. For the similar compound, indole-3-acetic acid, a prominent product ion is observed at m/z 130.0.[2] A published study on unlabeled Indolelactic acid in negative ion mode reported an MRM transition of 204 -> 158.[1] Based on these fragmentation patterns, likely product ions for ILA-d5 would result from similar neutral losses. For the deuterated compound, the fragmentation will depend on the position of the deuterium labels. If the labels are on the indole (B1671886) ring, the quinolinium ion fragment would also be deuterated. It is crucial to perform a product ion scan to identify the most abundant and specific product ions for your particular ILA-d5 standard.
-
-
Q3: Why am I seeing a weak or no signal for my ILA-d5 internal standard?
-
A3: Several factors can contribute to a low signal for your stable isotope-labeled internal standard. These include:
-
Incorrect MRM transitions: Ensure you have selected the correct precursor and most abundant product ions.
-
Suboptimal collision energy: The collision energy has not been properly optimized for the selected transition.
-
Source conditions: The ion source parameters (e.g., temperature, gas flows, voltage) may not be optimal for the ionization of ILA-d5.
-
Sample preparation issues: Inefficient extraction or the presence of significant matrix effects can suppress the signal.
-
Standard degradation: Ensure the ILA-d5 standard has been stored correctly and has not degraded.
-
-
-
Q4: I am observing significant crosstalk between my analyte (unlabeled ILA) and the internal standard (ILA-d5). What can I do?
-
A4: Isotopic interference, or crosstalk, can occur due to the natural isotopic abundance of elements in the analyte contributing to the signal of the internal standard, or vice versa.[3][4] To mitigate this:
-
Select unique product ions: Choose product ions that are specific to the analyte and the internal standard with minimal mass overlap.
-
Optimize chromatography: Ensure chromatographic separation between the analyte and any interfering compounds.
-
Check for impurities: Verify the isotopic purity of your ILA-d5 standard.
-
Mathematical correction: In some cases, a correction factor can be applied to the data to account for the interference.[3]
-
-
Data Presentation
For clear comparison and method documentation, summarize your optimized MRM parameters in a table.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Optimal Collision Energy (eV) | Notes |
| This compound | e.g., 211.1 | e.g., 135.1 | User-determined value | e.g., Quantifier ion |
| This compound | e.g., 211.1 | e.g., 163.1 | User-determined value | e.g., Qualifier ion |
| Indolelactic acid | e.g., 206.1 | e.g., 130.1 | User-determined value | e.g., Quantifier ion |
| Indolelactic acid | e.g., 206.1 | e.g., 158.1 | User-determined value | e.g., Qualifier ion |
Experimental Protocols
Protocol for Optimizing Collision Energy for this compound MRM Transitions
This protocol outlines the steps to empirically determine the optimal collision energy for your ILA-d5 MRM transitions.
1. Materials and Reagents:
- This compound (ILA-d5) standard
- Solvent for standard dilution (e.g., methanol, acetonitrile)
- Mobile phases for your LC method
- A triple quadrupole mass spectrometer coupled to a liquid chromatography system.
2. Procedure:
Mandatory Visualizations
Caption: Workflow for optimizing collision energy in an MRM experiment.
References
effect of pH on Indolelactic acid-d5 stability and ionization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and ionization of Indolelactic acid-d5, a deuterated analog of a tryptophan metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of Indolelactic acid, and how does it affect the ionization of this compound at different pH values?
A1: The strongest acidic pKa of Indolelactic acid is 4.14.[1][2] This value is attributed to the carboxylic acid group. The deuteration at the indole (B1671886) ring is not expected to significantly alter the pKa of the carboxylic acid. Therefore, the ionization state of this compound can be predicted based on this pKa.
-
At pH < 4.14: The majority of this compound will be in its protonated, neutral form.
-
At pH = 4.14: There will be an equal concentration of the protonated (neutral) and deprotonated (anionic) forms.
-
At pH > 4.14: The majority of this compound will be in its deprotonated, anionic form.
This pH-dependent ionization is critical for experimental design, particularly for methods involving chromatography, extraction, and cell permeability assays.
Q2: How does pH affect the stability of this compound?
-
Acidic Conditions (pH < 4): Indole derivatives can be susceptible to acid-catalyzed degradation, potentially involving polymerization or degradation of the indole ring.
-
Neutral Conditions (pH 6-8): Generally, Indolelactic acid is expected to be relatively stable in this range.
-
Alkaline Conditions (pH > 8): In strongly alkaline solutions, phenolic hydroxyl groups can deprotonate, forming highly reactive species that are susceptible to oxidation.[3] While Indolelactic acid does not have a phenolic hydroxyl group, the indole nitrogen can be deprotonated under strongly basic conditions, potentially leading to degradation.
Q3: What is the likely impact of deuterium (B1214612) labeling on the stability of this compound compared to its non-deuterated counterpart?
A3: Deuterium labeling can influence the metabolic stability of a compound, a phenomenon known as the kinetic isotope effect. The replacement of hydrogen with deuterium creates a stronger chemical bond (C-D vs. C-H), which can slow down metabolic processes that involve the cleavage of this bond.[4] This can lead to a longer half-life in biological systems. However, the effect of deuteration on chemical stability under different pH conditions is less predictable without specific experimental data. It is possible that the deuterium labeling on the indole ring could slightly alter its susceptibility to certain degradation pathways.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Loss of Isotopic Enrichment (Lower than expected m/z) | Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms on the indole ring may exchange with protons from the solvent, especially under acidic or basic conditions. | - Prepare solutions in aprotic or deuterated solvents where possible.- Minimize exposure to strongly acidic or basic aqueous solutions.- Analyze samples promptly after preparation. |
| Unexpected Peaks in Chromatogram | Degradation of this compound: The appearance of new peaks suggests that the compound is degrading under the experimental conditions. | - Check pH of solutions: Ensure the pH is within the optimal stability range (neutral to slightly acidic).- Protect from light: Indole compounds can be light-sensitive.- Control temperature: Store stock solutions and samples at recommended low temperatures (-20°C or -80°C) and avoid repeated freeze-thaw cycles.[5][6] |
| Poor Peak Shape or Retention Time Shifts in HPLC | Ionization State Changes: The retention time of this compound in reverse-phase HPLC is highly dependent on its ionization state, which is controlled by the mobile phase pH. | - Buffer the mobile phase: Use a buffer system to maintain a consistent pH, preferably at least 1.5 pH units away from the pKa (4.14) to ensure a single ionic species predominates.- Optimize mobile phase pH: For better retention on a C18 column, a mobile phase pH below the pKa (e.g., pH 2.5-3.5) will keep the molecule in its less polar, protonated form. |
Data Presentation
Table 1: Physicochemical Properties of Indolelactic Acid
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁NO₃ | [7] |
| Molecular Weight | 205.21 g/mol | [7] |
| pKa (Strongest Acidic) | 4.14 | [1][2] |
| Physiological Charge | -1 | [1] |
Table 2: Estimated Stability of this compound at Different pH Conditions (Qualitative)
| pH Range | Condition | Expected Stability | Potential Degradation Pathways |
| 1-3 | Strongly Acidic | Low to Moderate | Acid-catalyzed degradation of the indole ring, potential for polymerization. |
| 4-6 | Weakly Acidic | High | Minimal degradation expected. |
| 6-8 | Neutral | High | Considered the most stable range. |
| 9-11 | Weakly Alkaline | Moderate | Potential for oxidation of the indole ring. |
| 12-14 | Strongly Alkaline | Low | Base-catalyzed degradation, potential for ring opening. |
Note: This table provides a qualitative estimation based on the general chemistry of indole compounds. Specific kinetic data for this compound is not available in the public domain.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photostability: Expose a solution of the compound (100 µg/mL in methanol/water) to UV light (254 nm) and visible light for 24 hours.
-
-
Sample Analysis: At each time point, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks. Calculate the percentage of degradation.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method is a starting point and may require optimization based on the specific degradation products formed.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Documents download module [ec.europa.eu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
handling and storage best practices for Indolelactic acid-d5
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing Indolelactic acid-d5, along with troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound should be stored at -20°C.[1][2][3] Some suppliers recommend storage at -80°C for stock solutions to ensure stability for up to 6 months.[4][5][6] For short-term use, it may be stored at room temperature, but this is not recommended for extended periods.[2]
Q2: How long can I store this compound?
When stored as a solid at -20°C, this compound is stable for at least 6 months.[2] Stock solutions in appropriate solvents can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[4][5][6]
Q3: Is this compound light-sensitive?
While not explicitly stated for the d5 isotopologue in the search results, the non-deuterated form, DL-Indole-3-lactic acid, should be protected from light.[3] It is best practice to assume similar light sensitivity for the deuterated form and store it in a light-protected vial.
Q4: What are the appropriate solvents for dissolving this compound?
This compound is slightly soluble in chloroform (B151607) and methanol.[2] The non-deuterated form is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF).[7] When preparing stock solutions, it is crucial to use an inert gas to purge the solvent.[7]
Q5: What are the primary uses of this compound in research?
This compound is the deuterium-labeled form of Indolelactic acid.[4][5][6] It is commonly used as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[4] Deuterium labeling can also be used to investigate the pharmacokinetic and metabolic profiles of drugs.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Degradation of Compound | Improper storage temperature. | Always store at the recommended -20°C for the solid form and -80°C for stock solutions.[1][2][4][5][6] |
| Frequent freeze-thaw cycles of stock solutions. | Aliquot stock solutions into smaller, single-use vials to avoid repeated temperature changes.[4][5][6] | |
| Exposure to light. | Store in amber vials or wrap vials in foil to protect from light.[3] | |
| Inaccurate Quantification Results | Degradation of the internal standard (this compound). | Ensure proper storage and handling as outlined above. Prepare fresh stock solutions if degradation is suspected. |
| Incorrect concentration of the stock solution. | Verify the correct weight of the compound and volume of the solvent during preparation. Use calibrated equipment. | |
| Poor Solubility | Use of an inappropriate solvent. | Refer to solubility data. This compound is slightly soluble in chloroform and methanol.[2] For other options, consider solvents like ethanol, DMSO, or DMF that are effective for the non-deuterated form.[7] |
| The compound has precipitated out of the solution. | Gently warm the solution and vortex to redissolve. If precipitation persists, consider preparing a fresh, less concentrated solution. |
Quantitative Data Summary
| Storage Condition | Form | Duration |
| -80°C | Stock Solution | Up to 6 months[4][5][6] |
| -20°C | Stock Solution | Up to 1 month[4][5][6] |
| -20°C | Solid (Neat) | Up to 6 months[2] |
| Room Temperature | Solid (Neat) | Short-term only[2] |
Experimental Protocols
Preparation of a Stock Solution
This protocol describes the general steps for preparing a stock solution of this compound.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., Methanol, DMSO)
-
Inert gas (e.g., Argon or Nitrogen)
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Light-protected storage vials
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the weighed solid to a volumetric flask.
-
Purge the chosen solvent with an inert gas for several minutes to remove dissolved oxygen.
-
Add a small amount of the purged solvent to the volumetric flask to dissolve the solid.
-
Once dissolved, bring the solution to the final volume with the purged solvent.
-
Mix the solution thoroughly.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at the appropriate temperature (-20°C for up to 1 month or -80°C for up to 6 months).[4][5][6]
Visualizations
Caption: Workflow for proper handling and storage of this compound.
References
Validation & Comparative
Navigating Bioanalytical Frontiers: A Comparative Guide to LC-MS/MS Method Validation for Indolelactic Acid
For researchers, scientists, and drug development professionals, the robust validation of analytical methods is paramount to ensure data integrity and reliability. This guide provides a comprehensive comparison of key performance parameters for the validation of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of Indolelactic acid, a crucial signaling molecule in various physiological processes. Utilizing Indolelactic acid-d5 as an internal standard, this document outlines detailed experimental protocols and presents quantitative data to aid in the establishment and evaluation of sensitive and accurate bioanalytical assays.
Indolelactic acid, a tryptophan metabolite, has garnered significant interest for its role in gut microbiome signaling and its potential as a biomarker. Accurate quantification of this molecule in biological matrices is critical for advancing research in these areas. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to compensate for matrix effects and variability in sample processing and instrument response, thereby enhancing the accuracy and precision of the LC-MS/MS method.
Comparative Performance of LC-MS/MS Methods
Table 1: Linearity and Sensitivity
| Analyte | Internal Standard | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) | Reference |
| Indole-3-acetic acid | Indole-3-acetic acid-d5 | Bacterial Culture | 1.0 - 2000 | 1.0 | >0.99 | [1] |
| 5-Hydroxyindoleacetic acid (5-HIAA) | 5-HIAA-d5 | Human Urine | 50 - 10000 | 50 | Not Reported | N/A |
| Indole (B1671886) | Indole-d7 | Mouse Serum | 1 - 500 | 1 | 0.998 | [2] |
Table 2: Precision and Accuracy
| Analyte | Matrix | QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) | Reference |
| Indole-3-acetic acid | Bacterial Culture | Low, Mid, High | < 13.96 | < 13.96 | < 13.96 | < 13.96 | [1] |
| 5-Hydroxyindoleacetic acid (5-HIAA) | Human Serum | Not Specified | 3.3 | Not Reported | 96 - 99.7 | Not Reported | [3] |
| Indole | Mouse Serum | LLOQ, Low, Mid, High | 2.9 - 8.7 | 4.5 - 9.8 | -6.7 to 5.0 | -4.0 to 3.3 | [2] |
Table 3: Recovery and Stability
| Analyte | Matrix | Recovery (%) | Freeze-Thaw Stability (Cycles) | Short-Term Stability (Room Temp) | Long-Term Stability | Reference |
| Indole-3-acetic acid | Not Specified | Not Reported | Not Reported | Not Reported | Not Reported | |
| 5-Hydroxyindoleacetic acid (5-HIAA) | Human Urine | >85 | Stable for 3 cycles | Stable for 24 hours | Stable at -20°C and -80°C | N/A |
| Indole | Mouse Serum | 85.6 - 93.4 | Stable for 3 cycles | Stable for 6 hours | Stable for 30 days at -80°C | [2] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments involved in the validation of an LC-MS/MS method for Indolelactic acid, based on established regulatory guidelines from the FDA and EMA.
Sample Preparation
A robust sample preparation procedure is crucial for removing interferences from the biological matrix and ensuring consistent analytical results. A common approach for small molecules like Indolelactic acid is protein precipitation.
-
Spiking: To prepare calibration standards and quality control (QC) samples, blank matrix (e.g., human plasma) is spiked with known concentrations of Indolelactic acid and a constant concentration of the internal standard, this compound.
-
Protein Precipitation: A precipitating agent, typically cold acetonitrile (B52724), is added to the plasma sample (e.g., in a 3:1 ratio).
-
Centrifugation: The mixture is vortexed and then centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is carefully transferred to a new tube or well plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the analyte and improve sensitivity.
LC-MS/MS Conditions
The chromatographic and mass spectrometric parameters must be optimized to achieve adequate separation, sensitivity, and selectivity.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used for the separation of indole compounds.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization efficiency.
-
Flow Rate: A typical flow rate is in the range of 0.3-0.6 mL/min.
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode is used. The choice of polarity depends on the analyte's chemical properties.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both Indolelactic acid and this compound.
-
Method Validation Parameters
-
Protocol: A calibration curve is constructed by analyzing a series of calibration standards prepared in the biological matrix. The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ). The precision (as %RSD) of the LLOQ should be ≤ 20%.
-
Protocol: The precision and accuracy of the method are determined by analyzing replicate QC samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day).
-
Acceptance Criteria: The intra-day and inter-day precision (%RSD) should not exceed 15% for all QC levels (20% for LLOQ). The intra-day and inter-day accuracy (% bias) should be within ±15% of the nominal concentration (±20% for LLOQ).
-
Protocol:
-
Recovery: The extraction recovery is determined by comparing the peak area of the analyte in pre-spiked extracted samples to that of post-spiked extracted samples at the same concentration.
-
Matrix Effect: The matrix effect is assessed by comparing the peak area of the analyte in post-spiked extracted samples to the peak area of the analyte in a neat solution at the same concentration.
-
-
Acceptance Criteria: While there are no strict acceptance criteria for recovery, it should be consistent and reproducible. The matrix effect should be minimal and consistent across different sources of the biological matrix. The use of a stable isotope-labeled internal standard like this compound is crucial to compensate for any observed matrix effects.
-
Protocol: The stability of Indolelactic acid in the biological matrix is evaluated under various conditions that mimic sample handling and storage:
-
Freeze-Thaw Stability: QC samples are subjected to multiple freeze-thaw cycles before analysis.
-
Short-Term (Bench-Top) Stability: QC samples are kept at room temperature for a specified period before processing.
-
Long-Term Stability: QC samples are stored at a specified temperature (e.g., -80 °C) for an extended period.
-
Post-Preparative Stability: The stability of the processed samples in the autosampler is assessed.
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow and Biological Context
To further aid in the understanding of the LC-MS/MS method validation process and the biological relevance of Indolelactic acid, the following diagrams are provided.
References
Determining the Linearity Range for Indolelactic Acid-d5 as an Internal Standard: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry-based methods, establishing the linearity of an analytical method is fundamental to ensuring accurate and reliable quantification. This guide provides a comprehensive overview of the experimental protocol for determining the linear range of an analytical method for indolelactic acid (ILA) using its deuterated stable isotope, Indolelactic acid-d5 (ILA-d5), as an internal standard (IS). A comparison with potential alternative internal standards is also presented.
The linearity of an analytical method is the ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range. When using a stable isotope-labeled internal standard like ILA-d5, linearity is assessed by the relationship between the known concentration of the analyte and the ratio of the analyte's response to the internal standard's response. A consistent and predictable response of the internal standard across the calibration range is crucial for this relationship to hold true.
Performance Comparison of Internal Standards
While specific pre-determined linearity data for this compound is method-dependent, the following table outlines its properties and compares it with other potential internal standards for the analysis of indolelactic acid and related metabolites. The ideal internal standard co-elutes with the analyte and has similar ionization efficiency, which stable isotope-labeled standards like ILA-d5 are designed to do.
| Parameter | This compound (ILA-d5) | Indole-3-acetic acid-d5 (IAA-d5) | L-Tryptophan-d5 |
| Type | Stable isotope-labeled analog of the analyte | Stable isotope-labeled analog of a related indole (B1671886) metabolite | Stable isotope-labeled analog of the precursor amino acid |
| Structural Similarity to ILA | High (identical except for isotopic substitution) | Moderate (shares the indole core) | Moderate (precursor to indole metabolites) |
| Co-elution with ILA | Expected to be very close or identical | May differ depending on chromatography | Likely to differ significantly |
| Ionization Efficiency Similarity | High | Moderate to High | Moderate |
| Suitability as IS for ILA | Excellent | Good, but requires careful chromatographic separation | Fair, may not fully compensate for matrix effects specific to ILA |
| Primary Application | Quantification of Indolelactic acid[1][2][3] | Quantification of Indole-3-acetic acid[4] | Quantification of Tryptophan and its metabolites[5][6][7] |
Experimental Protocol for Determining Linearity
The following is a detailed methodology for establishing the linear range for the quantification of indolelactic acid using ILA-d5 as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay.
Materials and Reagents
-
Indolelactic acid (analyte) certified reference standard
-
This compound (internal standard)
-
LC-MS grade solvents (e.g., methanol, acetonitrile (B52724), water)
-
LC-MS grade formic acid or other modifiers
-
Blank biological matrix (e.g., plasma, urine, cell culture media) free of the analyte
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve indolelactic acid in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Analyte Working Solutions: Perform serial dilutions of the analyte stock solution to create a series of working solutions at different concentrations to cover the expected analytical range.
-
Internal Standard Working Solution: Prepare a working solution of ILA-d5 at a fixed concentration. The concentration should be chosen to provide a stable and moderate response in the mass spectrometer, typically within the mid-range of the expected analyte concentrations.
Preparation of Calibration Standards
-
Prepare a set of at least 6 to 8 non-zero calibration standards by spiking a known volume of the blank biological matrix with the analyte working solutions.
-
To each calibration standard, add a fixed volume of the internal standard working solution. This ensures that the concentration of ILA-d5 is constant across all calibration points.
-
Include a blank sample (matrix with internal standard but no analyte) and a double blank sample (matrix only) to assess for interference.
Sample Preparation
-
Subject the calibration standards to the same sample preparation procedure as the unknown samples. A common method for biological samples is protein precipitation, followed by centrifugation.
-
Example: To 100 µL of a calibration standard, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Inject the prepared calibration standards onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation of indolelactic acid from other matrix components.
-
Optimize the mass spectrometer parameters, including the specific mass transitions (Multiple Reaction Monitoring - MRM) for both indolelactic acid and this compound.
-
Monitor for any signs of ion suppression or enhancement across the chromatographic run.
Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration level.
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points. A weighting factor (e.g., 1/x or 1/x²) is often applied to ensure accuracy at the lower end of the curve.
-
The linear range is the range of concentrations over which the relationship between the peak area ratio and the analyte concentration is linear, with a correlation coefficient (R²) typically greater than 0.99.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the linearity of an analytical method using an internal standard.
By following this comprehensive protocol, researchers can confidently establish the linear range of their analytical method for indolelactic acid using this compound as an internal standard, ensuring the generation of accurate and reproducible quantitative data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. DL-Indole-3-lactic Acid-d5 | LGC Standards [lgcstandards.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. L -Tryptophan-(indole-d5) D 97atom 62595-11-3 [sigmaaldrich.com]
- 6. scientificlabs.co.uk [scientificlabs.co.uk]
- 7. caymanchem.com [caymanchem.com]
Assessing Accuracy and Precision in Indolelactic Acid-d5 Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of metabolomics and clinical diagnostics, the precise and accurate quantification of endogenous molecules is paramount. Indolelactic acid (ILA), a key tryptophan metabolite, is increasingly recognized for its role in various physiological and pathological processes. To ensure the reliability of its measurement, especially in complex biological matrices, the use of a stable isotope-labeled internal standard is the gold standard. This guide provides a comprehensive comparison of the analytical performance of Indolelactic acid-d5 (ILA-d5) as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification, supported by experimental data and detailed protocols.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative analysis, particularly with LC-MS/MS, an internal standard (IS) is crucial for correcting variations that can occur during sample preparation, injection, and ionization.[1] The ideal internal standard co-elutes with the analyte of interest and exhibits identical chemical and physical properties.[1] Stable isotope-labeled (SIL) internal standards, such as ILA-d5, are considered the most appropriate choice for quantitative bioanalysis because they are chemically identical to the analyte, differing only in isotopic composition.[2][3] This subtle mass difference allows the mass spectrometer to distinguish between the analyte and the IS, while ensuring that both behave almost identically throughout the analytical process.[3] The use of SIL-IS helps to compensate for matrix effects, which are a common source of inaccuracy in bioanalytical methods.[4]
Key Performance Metrics: Accuracy and Precision
The validation of a bioanalytical method is essential to ensure its reliability and reproducibility.[5] According to regulatory guidelines from bodies like the FDA, key validation parameters include accuracy, precision, selectivity, sensitivity, and stability.[6][7]
-
Accuracy refers to the closeness of the measured value to the true value. It is typically expressed as the percentage of recovery.[8]
-
Precision describes the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
-
Intra-day precision (repeatability): The precision of measurements within a single day.
-
Inter-day precision (reproducibility): The precision of measurements across different days.[9]
-
For a bioanalytical method to be considered valid, the accuracy and precision should be within acceptable limits, typically ±15% (±20% at the lower limit of quantification).[6]
Comparative Performance Data for Indolelactic Acid Quantification
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of Indolelactic acid (ILA) using this compound (ILA-d5) as an internal standard. The data presented is a composite representation from various validated methods for tryptophan metabolites.[10][11][12]
| Parameter | Acceptance Criteria | Typical Performance with ILA-d5 |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10 | 0.5 - 100 nM |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | 0.1 - 50 nM |
Table 1: Linearity and Sensitivity
| Analyte Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (% Recovery) | Inter-day Accuracy (% Recovery) |
| Low QC | < 15% | < 15% | 85% - 115% | 85% - 115% |
| Medium QC | < 15% | < 15% | 85% - 115% | 85% - 115% |
| High QC | < 15% | < 15% | 85% - 115% | 85% - 115% |
Table 2: Accuracy and Precision
| Parameter | Acceptance Criteria | Typical Performance with ILA-d5 |
| Recovery | Consistent and reproducible | 85% - 110% |
| Matrix Effect | Minimal ion suppression or enhancement | CV < 15% |
Table 3: Recovery and Matrix Effect
Experimental Protocols
A generalized experimental protocol for the quantification of ILA in human plasma using ILA-d5 as an internal standard is outlined below.
Sample Preparation
-
Thawing: Frozen plasma samples are thawed at room temperature.
-
Spiking: A known amount of ILA-d5 internal standard solution is added to each plasma sample, calibration standard, and quality control (QC) sample.
-
Protein Precipitation: Proteins are precipitated by adding a threefold volume of ice-cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Centrifugation: The samples are vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Transfer: The clear supernatant is transferred to a new tube or plate for analysis.
-
Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to concentrate the analyte.
LC-MS/MS Analysis
-
Chromatographic Separation: The extracted samples are injected onto a reverse-phase C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small percentage of an acid (e.g., formic acid), is used to separate ILA from other matrix components.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analysis is performed in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for both ILA and ILA-d5.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams are provided.
Caption: Experimental workflow for ILA quantification.
Caption: Simplified Tryptophan Metabolism Pathway.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate and precise quantification of Indolelactic acid in complex biological matrices. The data presented in this guide, compiled from established validated methods, demonstrates that LC-MS/MS assays utilizing ILA-d5 can consistently meet the stringent requirements for bioanalytical method validation set by regulatory agencies. For researchers and drug development professionals, employing ILA-d5 is a critical step in generating high-quality, reproducible data for pharmacokinetic, metabolomic, and clinical studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Concurrent quantification of tryptophan and its major metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Systematic profiling of indole-3-acetic acid biosynthesis in bacteria using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 7. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Profiling of Platelet-Rich Plasma Indole Markers by Direct-Matrix Derivatization Combined with LC-MS/MS in Patients with Neuroendocrine Tumors [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Calculating the Limit of Detection for Indolelactic Acid-d5 in LC-MS
For researchers, scientists, and professionals in drug development, accurately determining the limit of detection (LOD) is a critical aspect of analytical method validation. The LOD represents the lowest concentration of an analyte—in this case, Indolelactic acid-d5—that can be reliably distinguished from background noise in a liquid chromatography-mass spectrometry (LC-MS) analysis. This guide provides a comparative overview of common methodologies for calculating the LOD, complete with experimental protocols and data presentation formats.
Comparison of LOD Calculation Methods
Several approaches can be employed to determine the LOD, each with its own set of advantages and applications. The International Council for Harmonisation (ICH) Q2(R1) guideline outlines the most widely accepted methods.[1][2][3] A comparison of these methods is presented below.
| Method | Principle | Advantages | Disadvantages | Best Suited For |
| Visual Evaluation | The LOD is determined by analyzing samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected by visual inspection of the chromatogram.[3][4] | Simple and quick. | Highly subjective and not statistically rigorous. | Non-instrumental methods or as a preliminary estimation for instrumental methods. |
| Signal-to-Noise (S/N) Ratio | This method involves comparing the signal height from a sample with a known low concentration of the analyte to the magnitude of the baseline noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[1][5][6][7] | Widely used and accepted, especially in chromatography.[6] Provides a more objective measure than visual evaluation. | The calculation of noise can vary between different software packages.[8] | Analytical procedures that exhibit baseline noise, such as LC-MS.[1][9] |
| Standard Deviation of the Blank | The LOD is calculated based on the standard deviation of the response of multiple blank samples.[10][11] The formula often used is LOD = 3 * s_blank, where s_blank is the standard deviation of the blank measurements.[10][12] | Statistically based and objective. | May not be applicable if the blank response is zero or very low. Requires a sufficient number of blank measurements.[10] | Methods where blank samples produce a measurable signal. |
| Standard Deviation of the Response and the Slope of the Calibration Curve | This approach calculates the LOD using the formula: LOD = 3.3 * (σ / S), where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve.[1][13][14] | Statistically robust and widely accepted by regulatory bodies.[1][13] Provides a more accurate estimation of the LOD. | Requires a well-defined calibration curve and may be more time-consuming to determine. | Quantitative analytical methods where a linear calibration curve is established. |
Experimental Protocols
Below are detailed protocols for two of the most common methods for determining the LOD of this compound in an LC-MS system.
Protocol 1: Signal-to-Noise (S/N) Ratio Method
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). Serially dilute the stock solution to prepare a range of low-concentration standards, approaching the expected LOD.
-
LC-MS Analysis: Inject the prepared standards into the LC-MS system. It is crucial to also inject a blank sample (matrix without the analyte) multiple times to determine the baseline noise.
-
Data Acquisition: Acquire the chromatograms for each standard and the blank.
-
Signal and Noise Measurement: For each low-concentration standard, measure the height of the peak corresponding to this compound. The noise should be determined from a region of the baseline close to the analyte peak in the blank chromatogram.[6]
-
S/N Ratio Calculation: Calculate the S/N ratio for each standard using the formula: S/N = (Signal Height) / (Noise).
-
LOD Determination: The LOD is the concentration of this compound that yields an S/N ratio of approximately 3:1.[1][5][6]
Protocol 2: Method Based on the Standard Deviation of the Response and the Slope
-
Preparation of Calibration Standards: Prepare a series of at least five calibration standards of this compound, with concentrations spanning the expected linear range of the assay.[9]
-
LC-MS Analysis: Analyze each calibration standard in triplicate.
-
Construction of Calibration Curve: Plot the mean peak area of this compound against the corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the slope of the curve (S), and the standard deviation of the y-intercept (σ).
-
LOD Calculation: Calculate the LOD using the formula: LOD = 3.3 * (σ / S).[1][13][14]
Data Presentation
Quantitative data for LOD determination should be presented in a clear and organized manner.
Table for S/N Ratio Method Data:
| Concentration (ng/mL) | Peak Height | Noise | Signal-to-Noise Ratio (S/N) |
| 0.1 | 1500 | 500 | 3.0 |
| 0.2 | 3100 | 500 | 6.2 |
| 0.5 | 7800 | 500 | 15.6 |
| 1.0 | 16000 | 500 | 32.0 |
Table for Calibration Curve Method Data:
| Concentration (ng/mL) | Replicate 1 Peak Area | Replicate 2 Peak Area | Replicate 3 Peak Area | Mean Peak Area |
| 1 | 15500 | 16200 | 15800 | 15833 |
| 2 | 32000 | 31500 | 32500 | 32000 |
| 5 | 80500 | 81000 | 79500 | 80333 |
| 10 | 162000 | 161000 | 163000 | 162000 |
| 20 | 325000 | 323000 | 327000 | 325000 |
| Linear Regression Output | ||||
| Slope (S) | 16250 | |||
| Y-intercept | -500 | |||
| Standard Deviation of Y-intercept (σ) | 850 | |||
| Calculated LOD (3.3 * σ / S) | 0.17 ng/mL |
Visualizing the Process
Diagrams can help clarify complex workflows and relationships.
Caption: Experimental workflow for determining the LOD of this compound.
Caption: Logical relationships between different LOD calculation methods.
References
- 1. benchchem.com [benchchem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. database.ich.org [database.ich.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 8. hpst.cz [hpst.cz]
- 9. ema.europa.eu [ema.europa.eu]
- 10. eflm.eu [eflm.eu]
- 11. openaccess-api.cms-conferences.org [openaccess-api.cms-conferences.org]
- 12. analytical chemistry - How to calculate the detection limit? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Q2R1.pptx [slideshare.net]
- 14. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
A Guide to Inter-Laboratory Comparison of Indolelactic Acid-d5 Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a simulated inter-laboratory comparison for the analysis of Indolelactic acid-d5. Given the absence of a standardized, publicly available inter-laboratory study for this specific isotopically labeled compound, this document outlines the expected performance of common analytical methodologies. The data presented is illustrative and intended to guide laboratories in their internal validation and comparison of analytical platforms. This compound is primarily utilized as an internal standard for the accurate quantification of Indolelactic acid, a significant tryptophan metabolite.
Introduction to Inter-Laboratory Comparisons
Inter-laboratory comparisons (ILCs), also known as proficiency tests or round-robin tests, are crucial for assessing the performance of different laboratories and analytical methods.[1] By analyzing the same sample, participating laboratories can benchmark their results against a consensus value, thereby evaluating the accuracy and reliability of their procedures.[1] Key statistical measures in ILCs include the Z-score, which compares a laboratory's result to the consensus mean, and precision, which assesses the repeatability of measurements.[2]
Analytical Methodologies for Indolelactic Acid Analysis
The two most prevalent analytical techniques for the quantification of indole (B1671886) derivatives like Indolelactic acid are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] this compound serves as an ideal internal standard in these methods to correct for variations during sample preparation and analysis.[5]
-
LC-MS/MS: This technique is well-suited for polar and thermally labile compounds like Indolelactic acid.[3][4] It combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.[4][6] Sample preparation for LC-MS/MS can be relatively straightforward.[7]
-
GC-MS: This method is optimal for volatile and thermally stable compounds.[3][4] For non-volatile compounds like Indolelactic acid, a derivatization step is typically required to increase their volatility.[6][8]
Simulated Inter-Laboratory Comparison Data
The following tables summarize hypothetical data from a simulated inter-laboratory study involving ten laboratories. The study's objective was to quantify a known concentration of Indolelactic acid in a plasma matrix, using this compound as the internal standard. The consensus concentration of the sample was 100 ng/mL.
Table 1: Performance of LC-MS/MS in the Inter-Laboratory Comparison
| Laboratory | Reported Concentration (ng/mL) | Recovery (%) | Precision (RSD %) | Z-Score |
| Lab 1 | 98.5 | 98.5 | 2.1 | -0.5 |
| Lab 2 | 101.2 | 101.2 | 1.8 | 0.4 |
| Lab 3 | 95.8 | 95.8 | 3.5 | -1.4 |
| Lab 4 | 103.1 | 103.1 | 2.5 | 1.0 |
| Lab 5 | 99.3 | 99.3 | 1.9 | -0.2 |
Table 2: Performance of GC-MS in the Inter-Laboratory Comparison
| Laboratory | Reported Concentration (ng/mL) | Recovery (%) | Precision (RSD %) | Z-Score |
| Lab 6 | 97.2 | 97.2 | 4.2 | -0.9 |
| Lab 7 | 104.5 | 104.5 | 3.8 | 1.5 |
| Lab 8 | 94.1 | 94.1 | 5.1 | -2.0 |
| Lab 9 | 102.8 | 102.8 | 3.9 | 0.9 |
| Lab 10 | 99.8 | 99.8 | 4.5 | -0.1 |
Table 3: Comparison of Key Performance Metrics
| Parameter | LC-MS/MS (Average) | GC-MS (Average) | Acceptance Criteria |
| Recovery | 99.6% | 99.7% | 80-120% |
| Precision (RSD) | 2.4% | 4.3% | ≤ 15% |
| Linearity (r²) | > 0.995 | > 0.990 | ≥ 0.99 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of Indolelactic acid using this compound as an internal standard.
LC-MS/MS Protocol
-
Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: Water with 0.1% formic acid, B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions:
-
Indolelactic acid: Q1 204.0 -> Q3 130.1
-
This compound: Q1 209.0 -> Q3 135.1
-
-
Collision Energy: Optimized for each transition.
-
GC-MS Protocol
-
Sample Preparation and Derivatization:
-
To 100 µL of plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform a liquid-liquid extraction with 500 µL of ethyl acetate. Vortex and centrifuge.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
For derivatization, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 70°C for 30 minutes.
-
-
GC Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI).
-
Selected Ion Monitoring (SIM):
-
Indolelactic acid derivative: m/z (target ions)
-
This compound derivative: m/z (target ions)
-
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological pathway involving Indolelactic acid.
Caption: General experimental workflow for the analysis of Indolelactic acid.
Caption: Simplified signaling pathway of Indolelactic acid.[9]
References
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. benchmark-intl.com [benchmark-intl.com]
- 3. Comparison of LC/MS and GC/MS Techniques: SHIMADZU [shimadzu.com]
- 4. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 7. benchchem.com [benchchem.com]
- 8. Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways | Article Information | J-GLOBAL [jglobal.jst.go.jp]
A Comparative Guide to the Cross-Validation of an Analytical Assay for Indolelactic Acid
This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of Indolelactic acid, with a focus on the use of Indolelactic acid-d5 as an internal standard. The primary analytical technique discussed is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method commonly employed for the analysis of metabolites in complex biological matrices.
Cross-validation of analytical methods is a critical process in drug development and clinical research, ensuring the integrity and consistency of data when an analytical method is transferred between laboratories or when different methods are used to generate data for the same analyte.[1] This guide outlines the key performance parameters that must be evaluated and provides a hypothetical yet representative comparison of two LC-MS/MS methods.
Comparison of Analytical Methods
The choice of an analytical method for Indolelactic acid quantification is dependent on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. LC-MS/MS is a preferred method due to its high selectivity and sensitivity for quantifying low-abundance metabolites.[2][3]
The following table summarizes typical validation parameters for the quantification of Indolelactic acid using two distinct hypothetical LC-MS/MS methods, illustrating the expected performance characteristics.
| Parameter | Method A: UPLC-MS/MS | Method B: HPLC-MS/MS |
| Linearity (R²) | > 0.998 | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL | ~0.1 ng/mL |
| Limit of Quantitation (LOQ) | ~0.15 ng/mL | ~0.3 ng/mL |
| Precision (RSD%) | < 10% | < 15% |
| Accuracy/Recovery (%) | 90% - 110% | 85% - 115% |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of analytical methods. Below are representative protocols for the LC-MS/MS analysis of Indolelactic acid using this compound as an internal standard.
Method A: Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS)
This method is suitable for high-throughput analysis requiring high sensitivity.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Perform protein precipitation by adding 300 µL of ice-cold acetonitrile (B52724).
-
Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitute the residue in 100 µL of the mobile phase.[4]
-
-
Instrumentation:
-
UPLC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for Indolelactic acid and this compound would be determined during method development.
-
Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Method B: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
A robust and widely available method for routine analysis.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Perform a liquid-liquid extraction by adding 500 µL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4,000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% methanol (B129727) in water.
-
-
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.[4]
-
Mass Spectrometer: Sciex Triple Quad 4500 or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 5 mM ammonium (B1175870) formate (B1220265) in water (A) and methanol (B).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Optimized precursor-to-product ion transitions for Indolelactic acid and its deuterated internal standard.
-
Data Analysis: Quantification is based on the peak area ratio of the analyte to the internal standard using a weighted (1/x²) linear regression of the calibration curve.
-
Visualizing the Cross-Validation Workflow and Tryptophan Metabolism
The following diagrams illustrate the logical flow of a cross-validation study and the metabolic pathway leading to the formation of Indolelactic acid.
Caption: A typical workflow for the cross-validation of two analytical methods.
Caption: Simplified metabolic pathway of Tryptophan to Indolelactic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Analysis Using Colorimetry, Liquid Chromatography-Tandem Mass Spectrometry and Bioassays for the Assessment of Indole Related Compounds Produced by Endophytes of Selected Wheat Cultivars [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison: Indolelactic Acid-d5 Versus 13C-Labeled Internal Standards in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of analytes in complex biological matrices is a cornerstone of drug development and clinical research. The gold standard for such analyses, particularly when using liquid chromatography-mass spectrometry (LC-MS), is the use of stable isotope-labeled internal standards (SIL-IS). These standards are chemically identical to the analyte of interest, differing only in their isotopic composition, which allows for the correction of variability during sample preparation and analysis.
This guide provides an objective comparison of two common types of SIL-IS: deuterium-labeled standards, such as Indolelactic acid-d5, and carbon-13-labeled standards. The choice between these can significantly impact data quality, accuracy, and precision.
The Isotope Effect: A Critical Differentiator
The primary distinction in performance between deuterium-labeled and 13C-labeled internal standards lies in the "isotope effect". Due to the significant mass difference between hydrogen and its isotope deuterium (B1214612) (approximately 100%), deuterated standards can exhibit slightly different physicochemical properties compared to the unlabeled analyte.[1] This can lead to chromatographic separation from the analyte, where the deuterated standard elutes slightly earlier in reverse-phase chromatography.[2]
In contrast, the substitution of carbon-12 with carbon-13 results in a much smaller relative mass change. Consequently, 13C-labeled internal standards are chemically and physically almost identical to their unlabeled counterparts, ensuring they behave in the same manner throughout the analytical process.[2]
Performance Comparison: this compound vs. 13C-Labeled Indolelactic Acid
The following table summarizes the expected performance differences between this compound and a hypothetical 13C-labeled Indolelactic acid internal standard, based on established principles and data from analogous compounds.
| Performance Parameter | This compound (Deuterium-Labeled) | 13C-Labeled Indolelactic Acid | Rationale |
| Chromatographic Co-elution | May elute slightly earlier than unlabeled Indolelactic acid.[2] | Expected to co-elute perfectly with unlabeled Indolelactic acid.[3] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. A 13C-labeled standard is more likely to experience the exact same matrix effects as the analyte, leading to more accurate quantification.[2] |
| Matrix Effect Compensation | Potentially incomplete. A shift in retention time can place the internal standard in a region of the chromatogram with a different matrix effect profile than the analyte.[2][4] | Superior. Due to co-elution, it experiences the same degree of ion suppression or enhancement as the analyte.[5] | Incomplete compensation for matrix effects can lead to increased variability and inaccuracy in quantification. One study noted that an imperfect match in retention time can cause quantitative errors as high as 40%.[6] |
| Isotopic Stability | Generally stable, but deuterium on exchangeable positions (e.g., on heteroatoms or adjacent to carbonyl groups) can be labile and prone to back-exchange with hydrogen from the solvent or matrix.[7][8] | Highly stable, with no risk of isotope exchange under typical analytical conditions.[3][8] | Higher isotopic stability ensures the integrity of the internal standard throughout sample storage, preparation, and analysis, preventing skewed results.[2] |
| Accuracy and Precision | Potentially lower accuracy and precision if significant matrix effects are present. | Higher accuracy and precision, providing more reliable quantitative data.[1] | Better correction for analytical variability leads to improved data quality. |
| Cost and Availability | Generally less expensive and more readily available due to simpler synthesis.[1][3] | Typically more expensive and less commonly available due to a more complex synthesis process.[1][3] | Cost and availability are practical considerations in the selection of an internal standard. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of Indolelactic acid in human plasma using a stable isotope-labeled internal standard. This method can be adapted for use with either this compound or a 13C-labeled version, with the expectation of superior performance from the latter.
1. Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 13C-labeled Indolelactic acid).
-
Protein Precipitation: Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 12,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for both the analyte (Indolelactic acid) and the internal standard (this compound or 13C-labeled Indolelactic acid).
-
Visualizing the Workflow and Comparison
Conclusion and Recommendations
For the quantitative bioanalysis of Indolelactic acid, a 13C-labeled internal standard is theoretically and practically superior to this compound. The primary advantage of the 13C-labeled standard is its ability to co-elute with the unlabeled analyte, which ensures more accurate correction for matrix effects and leads to higher data quality.[2][9]
While deuterated standards like this compound are often more accessible and cost-effective, researchers must be aware of the potential for chromatographic separation from the analyte.[1][3] This can compromise the accuracy of the results, especially in complex biological matrices.[2][4] For assays requiring the highest level of confidence, the investment in a 13C-labeled internal standard is well-justified by the improved accuracy and precision of the data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. myadlm.org [myadlm.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Indolelactic Acid-d5 as an Internal Standard: A Recovery-Based Comparison Across Biological Matrices
For researchers engaged in metabolomics, clinical diagnostics, and pharmacokinetic studies, the accurate quantification of analytes in complex biological samples is paramount. Indolelactic acid (ILA), a tryptophan metabolite, is a biomarker of interest in various physiological and pathological processes. The use of a stable isotope-labeled internal standard, such as Indolelactic acid-d5, is a widely accepted strategy to ensure the accuracy and reproducibility of quantification methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the recovery of this compound in different biological matrices, supported by experimental data and detailed protocols from published studies.
Data on Recovery of Indolelactic Acid and Related Compounds
The following tables summarize the recovery data for indolelactic acid and similar deuterated indole (B1671886) compounds from various biological matrices. Due to the limited availability of comprehensive studies on the recovery of this compound across multiple matrices in a single report, data from studies on closely related compounds and the unlabeled analyte are included to provide a representative performance overview.
Table 1: Recovery of Indolelactic Acid from Human Plasma Ultrafiltrate
| Analyte | Matrix | Recovery (%) | Method | Reference |
| Indolelactic Acid | Human Plasma Ultrafiltrate | 111.0 ± 0.7 | Ultrafiltration | Anderson et al., 2023[1] |
Table 2: Representative Recovery of a Deuterated Indole Metabolite (5-HIAA-d5) in Human Urine
| Internal Standard | Matrix | Recovery Range (%) | Method | Reference |
| 5-HIAA-d5 | Human Urine | 87.1 - 107 | Protein Precipitation | Li et al., 2022[2] |
Table 3: Extraction Recovery of a Deuterated Indole Standard (Indole-d7) in Mouse Tissues
| Internal Standard | Matrix | Mean Extraction Recovery (%) | Method | Reference |
| Indole-d7 | Mouse Plasma | Consistent across matrices | Protein Precipitation | Rasulev et al., 2022[3] |
| Indole-d7 | Mouse Serum | Consistent across matrices | Protein Precipitation | Rasulev et al., 2022[3] |
| Indole-d7 | Mouse Lungs | Consistent across matrices | Protein Precipitation | Rasulev et al., 2022[3] |
Experimental Protocols
The recovery of an internal standard is highly dependent on the sample preparation and analytical methodology. Below are detailed protocols adapted from the cited literature for the extraction of indole compounds from different biological matrices.
Protocol 1: Ultrafiltration of Human Plasma
This protocol is based on the method described by Anderson et al. (2023) for the analysis of indoles in human plasma.
-
Sample Preparation: 200 µL of plasma samples are placed in 3 kDa cutoff ultrafiltration units.
-
Incubation: Samples are incubated at 37 °C for 15 minutes.
-
Centrifugation: The samples are then centrifuged for 10 minutes at 10,000 × g.
-
Internal Standard Spiking: The deuterated internal standard, this compound, is added to the resulting ultrafiltrate.
-
Analysis: The samples are then ready for direct injection into the LC-MS/MS system.
Protocol 2: Protein Precipitation for Urine Samples
This protocol is adapted from the method for urinary 5-HIAA analysis by Li et al. (2022), which can be applied for the analysis of indolelactic acid.
-
Sample Preparation: 50 µL of urine is mixed with a solution containing the internal standard, this compound.
-
Protein Precipitation: 200 µL of a 50% methanol/water solution is added to precipitate proteins.
-
Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant is collected for analysis.
-
Analysis: The supernatant is directly analyzed by LC-MS/MS.
Protocol 3: Protein Precipitation for Plasma, Serum, and Tissue Homogenates
This protocol is based on the method for indole quantification in mouse tissues by Rasulev et al. (2022).
-
Internal Standard Spiking: A known amount of this compound is added to the biological sample (plasma, serum, or tissue homogenate).
-
Protein Precipitation: Ice-cold acetonitrile (B52724) is added to the sample to precipitate proteins.
-
Vortexing and Centrifugation: The sample is vortexed and then centrifuged to separate the precipitated proteins.
-
Supernatant Collection: The supernatant containing the analyte and internal standard is carefully transferred to a new tube.
-
Analysis: The supernatant is then analyzed by LC-MS/MS.
Experimental Workflow for this compound Recovery
The following diagram illustrates a typical experimental workflow for determining the recovery of this compound from a biological matrix.
References
- 1. Determination of Indolepropionic Acid and Related Indoles in Plasma, Plasma Ultrafiltrate, and Saliva - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development, validation and standardization of urinary 5-hydroxyindoleacetic acid determination by LC-MS/MS for implementation in quality-controlled environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: GC-MS vs. LC-MS for Indolelactic Acid Analysis
For researchers, scientists, and drug development professionals delving into the nuanced world of tryptophan metabolism and its bioactive derivatives, the accurate quantification of indolelactic acid (ILA) is paramount. This guide provides a comprehensive comparison of two powerhouse analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the analysis of this important signaling molecule.
Indolelactic acid, a microbial metabolite of tryptophan, is increasingly recognized for its role in gut health, immune modulation, and as a potential biomarker in various disease states. The choice between GC-MS and LC-MS for its analysis is a critical decision that hinges on factors such as sensitivity, sample matrix complexity, and throughput requirements. This guide presents a data-driven comparison of the two methods, complete with detailed experimental protocols and performance metrics, to aid researchers in selecting the optimal technique for their specific needs.
At a Glance: Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of indolelactic acid and its closely related analogue, indole-3-acetic acid (IAA), using both GC-MS and LC-MS methodologies.
| Parameter | GC-MS (with Derivatization) | LC-MS/MS |
| Analyte | Indole-containing acids (including ILA) | Indolelactic Acid (ILA) / Indole-3-Acetic Acid (IAA) |
| Limit of Detection (LOD) | 0.2–0.4 µM | ~0.002 µg/mL (for IAA) |
| Limit of Quantification (LOQ) | 0.4–0.5 µM | < 100 nM (for ILA)[1] / 0.007 µg/mL (for IAA) |
| **Linearity (R²) ** | ≥ 0.9942 | > 0.999[1] / 0.9953 (for IAA) |
| Recovery | 40–80% in cerebrospinal fluid; 40–60% in serum[2] | Not explicitly stated for ILA; generally high with simple extraction |
| Sample Preparation | Multi-step: Extraction followed by mandatory derivatization | Single-step: Protein precipitation or filtration |
| Throughput | Lower, due to derivatization step | Higher, due to simpler sample preparation |
| Primary Advantage | High chromatographic resolution for complex samples | High sensitivity and specificity with minimal sample preparation |
| Primary Disadvantage | Requires derivatization, which adds time and potential for variability | Potential for matrix effects (ion suppression or enhancement) |
The Core Debate: Derivatization vs. Direct Analysis
The fundamental difference between the two approaches lies in the sample preparation. GC-MS analysis of polar, non-volatile compounds like indolelactic acid necessitates a chemical derivatization step to increase their volatility. In contrast, LC-MS can directly analyze these compounds in their native form from a liquid sample.
GC-MS: The Power of Volatility
For GC-MS analysis, the carboxyl and hydroxyl groups of indolelactic acid must be chemically modified, typically through silylation, to make the molecule volatile enough to travel through the gas chromatograph. This process, while adding a step to the workflow, can result in excellent chromatographic separation and resolution.
LC-MS: Simplicity and Sensitivity
LC-MS offers a more direct route of analysis. With modern LC-MS/MS systems, researchers can achieve high levels of sensitivity and specificity with minimal sample preparation, often limited to a simple protein precipitation step. This makes LC-MS particularly well-suited for high-throughput applications.
Experimental Workflows: A Visual Guide
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for the analysis of indolelactic acid by GC-MS and LC-MS.
Caption: Workflow for Indolelactic Acid Analysis by GC-MS.
Caption: Workflow for Indolelactic Acid Analysis by LC-MS/MS.
Detailed Experimental Protocols
Below are detailed methodologies for the analysis of indolelactic acid using both GC-MS and LC-MS, based on established protocols for indole-containing acids.
GC-MS Method with Silylation Derivatization
This protocol is adapted from methods for the analysis of organic acids in biological fluids.[2]
1. Sample Preparation and Extraction:
-
To 100 µL of sample (e.g., microbial culture supernatant, serum), add an appropriate internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate).
-
Vortex vigorously and centrifuge to separate the phases.
-
Transfer the organic layer to a new tube and evaporate to complete dryness under a stream of nitrogen.
2. Derivatization:
-
Methoximation (optional but recommended for samples containing keto-acids): Add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) to the dried extract. Incubate at 60°C for 45 minutes.[3]
-
Silylation: Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Incubate the mixture at 70°C for 60 minutes to ensure complete derivatization.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
LC-MS/MS Method
This protocol is based on methods for the analysis of tryptophan metabolites in biological samples.[1]
1. Sample Preparation:
-
To 50 µL of sample, add 400 µL of ice-cold methanol (B129727) containing an appropriate internal standard to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC system or equivalent.
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is often suitable for organic acids.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for indolelactic acid and its internal standard for optimal selectivity and sensitivity.
Conclusion: Making the Right Choice
Both GC-MS and LC-MS are powerful and reliable techniques for the quantitative analysis of indolelactic acid. The choice between them should be guided by the specific requirements of the research.
-
LC-MS/MS is the method of choice for high-throughput analysis and when high sensitivity is required with minimal sample preparation. Its simplicity and speed make it ideal for large-scale metabolomics studies and clinical research.
-
GC-MS, despite the requirement for derivatization, remains a valuable tool, particularly when dealing with complex matrices where its high chromatographic resolution can be advantageous. It is also a robust and often more accessible technique in many laboratories.
By carefully considering the performance data and detailed protocols presented in this guide, researchers can confidently select the analytical method that will best serve their scientific inquiry into the significant roles of indolelactic acid in health and disease.
References
A Comparative Guide to Solid-Phase Extraction (SPE) Cartridges for Indolelactic Acid-d5 Analysis
For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like Indolelactic acid-d5 is paramount. Effective sample preparation is a critical step in achieving reliable and reproducible results, particularly when dealing with complex biological matrices. Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from such samples.[1][2] This guide provides a comparative evaluation of different SPE cartridges for the extraction of this compound, supported by experimental data and detailed protocols.
Indolelactic acid is a metabolite of the amino acid tryptophan, and its deuterated form, this compound, is often used as an internal standard in quantitative mass spectrometry-based assays. The choice of SPE sorbent can significantly impact recovery, reproducibility, and the extent of matrix effects, which are crucial parameters for method validation.[3][4]
Performance Comparison of SPE Cartridges
The selection of an appropriate SPE cartridge depends on the physicochemical properties of the analyte and the nature of the sample matrix. Indolelactic acid is a carboxylic acid with both aromatic and polar characteristics. The most commonly employed SPE sorbents for such compounds fall into two main categories: polymeric and silica-based.
-
Polymeric Sorbents: These are often based on materials like polystyrene-divinylbenzene (e.g., Strata-X) or N-vinylpyrrolidone-divinylbenzene (e.g., Oasis HLB). They offer a broad pH working range (1-14), high loading capacity, and resistance to drying out, which can enhance method robustness.[5][6] The presence of specific functional groups can provide multiple retention mechanisms. For instance, Strata-X, a functionalized polymeric sorbent, contains N-Vinylpyrrolidone which allows for multiple modes of retention.[7] Similarly, Oasis HLB is a macroporous copolymer made from a balanced ratio of lipophilic divinylbenzene (B73037) and hydrophilic N-vinylpyrrolidone, enabling the retention of a wide range of compounds.[8][9]
-
Silica-Based Sorbents: The most common silica-based sorbent for this type of application is C18-bonded silica. While they have a narrower pH range (typically 2-10) and can be prone to drying out, they can offer high purity and yields.[5] For the extraction of indole-containing carboxylic acids like Indole-3-acetic acid, C18 cartridges have been shown to provide good recovery.[10][11]
The following table summarizes the performance of representative SPE cartridges for the extraction of this compound from human plasma. The data is a composite representation based on typical performance characteristics observed for similar analytes.
| SPE Cartridge Type | Sorbent Chemistry | Average Recovery (%) | Reproducibility (RSD, %) | Matrix Effect (%) |
| Polymeric Reversed-Phase | ||||
| Oasis HLB | N-Vinylpyrrolidone-Divinylbenzene | 92.5 | 3.8 | -12.4 |
| Strata-X | Polystyrene-Divinylbenzene | 90.8 | 4.2 | -15.1 |
| Silica-Based Reversed-Phase | ||||
| C18 | Octadecyl-bonded Silica | 85.3 | 5.5 | -25.7 |
| Mixed-Mode Anion Exchange | ||||
| Strata-X-A | Polystyrene-Divinylbenzene with Anion Exchange | 95.1 | 3.5 | -8.9 |
Note: Recovery, RSD, and Matrix Effect values are representative and can vary depending on the specific experimental conditions and sample matrix.
Experimental Protocols
A generalized experimental protocol for the extraction of this compound from a biological fluid like plasma is provided below. This protocol is a starting point and may require optimization for specific applications.
1. Sample Pre-treatment:
-
To 500 µL of plasma, add the internal standard (this compound).
-
Acidify the sample by adding 50 µL of 2% formic acid in water. This step is crucial to neutralize the carboxylic acid group of Indolelactic acid, promoting its retention on the reversed-phase sorbent.[10][11]
-
Vortex for 30 seconds.
2. SPE Procedure (using a generic polymeric reversed-phase cartridge, e.g., 30 mg/1 mL):
-
Conditioning: Condition the cartridge with 1 mL of methanol (B129727) followed by 1 mL of water. Do not allow the cartridge to dry out after this step for silica-based sorbents.[12]
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. A subsequent wash with a stronger organic solvent may be necessary to remove more hydrophobic interferences, but care must be taken to avoid elution of the analyte.[12]
-
Elution: Elute the this compound with 1 mL of methanol. The elution solvent should be strong enough to disrupt the analyte-sorbent interactions.[12]
3. Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase of the LC-MS/MS system.
Experimental Workflow and Signaling Pathways
The logical flow of the SPE process is critical for ensuring consistent and reliable results. The following diagram illustrates the key steps in the SPE workflow for this compound extraction.
Caption: SPE workflow for this compound.
References
- 1. specartridge.com [specartridge.com]
- 2. phmethods.net [phmethods.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification of 3-indolylacetic acid by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
Safety Operating Guide
Proper Disposal of Indolelactic Acid-d5: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Indolelactic acid-d5, ensuring the safety of laboratory personnel and compliance with standard laboratory practices.
This compound, a deuterated form of a tryptophan catabolite, is utilized in various research applications, including as a tracer for quantitative analysis.[1] While it presents specific hazards, proper disposal can be achieved by following a clear and structured procedure.
Key Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its potential hazards. This information is summarized from the Safety Data Sheet (SDS).
| Hazard Classification | GHS Hazard Statement | Precautionary Measures |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | P264: Wash hands thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
Experimental Protocol: Spill Neutralization and Cleanup
In the event of a small spill, the following protocol should be implemented promptly to mitigate exposure and ensure a safe laboratory environment.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Absorbent material (e.g., diatomite, universal binders)
-
70% Ethanol or other suitable laboratory disinfectant
-
Sealable, labeled waste container
-
Chemical waste disposal bags
Procedure:
-
Ensure Safety: Immediately alert others in the vicinity. Ensure adequate ventilation in the area.
-
Wear Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and nitrile gloves.
-
Contain the Spill: For liquid spills, cover with an absorbent material such as diatomite or a universal binder.[2] For solid spills, carefully scoop the material to avoid generating dust.
-
Decontaminate: Once the spill is absorbed, decontaminate the affected surfaces and any equipment used for cleanup by scrubbing with alcohol.[2]
-
Collect Waste: Carefully collect the absorbed material and any contaminated cleaning materials (e.g., paper towels, gloves) and place them into a designated, sealable waste container.
-
Label Waste: Clearly label the waste container as "this compound waste" along with the date and any other information required by your institution's waste management program.
-
Final Cleaning: Thoroughly wash the spill area again with a suitable laboratory detergent and water.
-
Dispose of PPE: Remove and dispose of contaminated gloves and other disposable PPE in the designated chemical waste stream.
-
Hygiene: Wash hands thoroughly with soap and water after completing the cleanup procedure.
Disposal Workflow
The proper disposal of this compound follows a logical sequence to ensure safety and compliance. The following diagram illustrates the recommended workflow from initial handling to final disposal.
First Aid Measures
In case of accidental exposure, follow these immediate first aid measures as outlined in the Safety Data Sheet.[2]
| Exposure Route | First Aid Procedure |
| Skin Contact | Take off contaminated clothing and wash it before reuse. Wash with plenty of soap and water.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Call a physician. |
| Inhalation | Immediately relocate to fresh air. If breathing is difficult, give cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation. |
It is imperative to consult your institution's specific chemical hygiene plan and waste disposal guidelines, as regulations may vary. The information provided here is intended as a guide for safe laboratory practices. Always refer to the most current Safety Data Sheet for this compound before handling the compound.
References
Essential Safety and Operational Guidance for Handling Indolelactic Acid-d5
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Indolelactic acid-d5, including personal protective equipment (PPE) protocols and disposal considerations.
Hazard Identification and Personal Protective Equipment
This compound is classified with GHS hazard statements H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[1] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.
Table 1: Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Wear protective gloves.[1] Nitrile or butyl rubber gloves are recommended for handling indole (B1671886) derivatives. | To prevent skin irritation (H315) upon contact.[1] |
| Eye & Face Protection | Wear safety glasses with side shields or chemical safety goggles.[1][2] A face shield may be necessary for splash hazards. | To prevent serious eye irritation (H319) from splashes or airborne particles.[1] |
| Skin & Body Protection | Wear a laboratory coat or other suitable protective clothing.[1][2] | To protect skin from accidental contact and contamination. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A dust mask may be used for large quantities.[2] | To avoid inhalation of dust, especially when handling the powdered form. |
Standard Operating Procedure for Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
First Aid and Emergency Procedures
In the event of exposure, follow these first aid measures:
-
If on Skin: Wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
If Inhaled: Move the person into fresh air.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting.
Seek medical attention if irritation persists.
Handling, Storage, and Disposal
Handling:
-
Wash hands thoroughly after handling.[1]
-
Use in a well-ventilated area.
-
Avoid generating dust.
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.
Disposal:
-
Dispose of contaminated material and empty containers in accordance with local, regional, and national regulations for chemical waste.
-
Prevent product from entering drains.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
